4-(Iodomethyl)-2-phenylthiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8INS |
|---|---|
Molecular Weight |
301.15 g/mol |
IUPAC Name |
4-(iodomethyl)-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C10H8INS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
LXFVAQGRFCZBQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CI |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Iodomethyl)-2-phenylthiazole
This technical guide provides a comprehensive overview of the synthetic pathways for 4-(Iodomethyl)-2-phenylthiazole, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Two primary and effective synthetic routes to this compound are detailed below, offering flexibility in starting materials and reaction conditions.
Pathway A: Synthesis via Halogen Exchange
This pathway involves the initial synthesis of a chloromethyl-substituted thiazole, followed by a halogen exchange reaction to yield the final iodinated product.
Step 1: Hantzsch Thiazole Synthesis of 4-(Chloromethyl)-2-phenylthiazole
The foundational step in this pathway is the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. In this case, thiobenzamide is reacted with 1,3-dichloroacetone to form 4-(chloromethyl)-2-phenylthiazole.
Experimental Protocol:
A mixture of thiobenzamide (1 equivalent) and 1,3-dichloroacetone (1 equivalent) in a suitable solvent such as acetone or ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a solvent like methanol and refluxed to ensure complete cyclization. After cooling, the product is isolated by filtration and can be further purified by recrystallization.[1]
Step 2: Finkelstein Reaction for Iodination
The 4-(chloromethyl)-2-phenylthiazole intermediate is then converted to the final product via a Finkelstein reaction. This nucleophilic substitution reaction involves the exchange of the chlorine atom for an iodine atom.
Experimental Protocol:
4-(Chloromethyl)-2-phenylthiazole (1 equivalent) is dissolved in acetone, and a solution of sodium iodide (1.5 to 3 equivalents) in acetone is added. The reaction mixture is stirred at room temperature or gently heated to reflux. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone. After the reaction is complete, as indicated by TLC, the precipitated sodium chloride is removed by filtration. The filtrate is concentrated, and the crude product is purified, typically by column chromatography, to yield this compound.[2][3][4]
Pathway B: Synthesis via Reduction and Iodination
This alternative pathway proceeds through a hydroxymethyl-substituted thiazole intermediate, which is subsequently iodinated.
Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-Phenylthiazole-4-carboxylate
This initial step also utilizes the Hantzsch synthesis, but with different starting materials to introduce a carboxylate group at the 4-position of the thiazole ring. Thiobenzamide is reacted with ethyl bromopyruvate.
Experimental Protocol:
Thiobenzamide (1 equivalent) and ethyl bromopyruvate (1 equivalent) are dissolved in a suitable solvent like ethanol and refluxed until the reaction is complete, as monitored by TLC. Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is evaporated, and the residue is purified by recrystallization or column chromatography to give ethyl 2-phenylthiazole-4-carboxylate.
Step 2: Reduction of Ethyl 2-Phenylthiazole-4-carboxylate
The ester functional group of ethyl 2-phenylthiazole-4-carboxylate is then reduced to a primary alcohol, yielding 4-(hydroxymethyl)-2-phenylthiazole. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically employed for this transformation.
Experimental Protocol:
To a stirred suspension of lithium aluminum hydride (1.5 to 2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 2-phenylthiazole-4-carboxylate (1 equivalent) in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure complete reduction. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are removed by filtration, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-(hydroxymethyl)-2-phenylthiazole, which can be purified by column chromatography if necessary.[5][6]
Step 3: Iodination of 4-(Hydroxymethyl)-2-phenylthiazole
The final step in this pathway is the conversion of the hydroxymethyl group to an iodomethyl group. This is commonly achieved using a combination of triphenylphosphine and iodine.
Experimental Protocol:
To a solution of 4-(hydroxymethyl)-2-phenylthiazole (1 equivalent) and triphenylphosphine (1.2 to 1.5 equivalents) in a suitable solvent such as dichloromethane or acetonitrile, iodine (1.2 to 1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed, as monitored by TLC. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.
Quantitative Data Summary
| Step | Starting Materials | Product | Reagents and Conditions | Yield (%) |
| Pathway A, Step 1 | Thiobenzamide, 1,3-Dichloroacetone | 4-(Chloromethyl)-2-phenylthiazole | Acetone/Methanol, RT then Reflux | Varies |
| Pathway A, Step 2 | 4-(Chloromethyl)-2-phenylthiazole | This compound | NaI, Acetone, RT to Reflux | Good |
| Pathway B, Step 1 | Thiobenzamide, Ethyl bromopyruvate | Ethyl 2-phenylthiazole-4-carboxylate | Ethanol, Reflux | Good |
| Pathway B, Step 2 | Ethyl 2-phenylthiazole-4-carboxylate | 4-(Hydroxymethyl)-2-phenylthiazole | LiAlH4, Anhydrous THF, 0 °C to Reflux | High |
| Pathway B, Step 3 | 4-(Hydroxymethyl)-2-phenylthiazole | This compound | PPh3, I2, Dichloromethane or Acetonitrile, 0 °C to RT | Good |
Note: Yields are generally reported as "Good" to "High" in the literature for these standard transformations but can vary depending on the specific reaction conditions and scale.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic pathways.
Caption: Pathway A: Synthesis via Halogen Exchange.
Caption: Pathway B: Synthesis via Reduction and Iodination.
References
An In-Depth Technical Guide to 4-(Iodomethyl)-2-phenylthiazole
CAS Number: 78359-00-9
This technical guide provides a comprehensive overview of 4-(Iodomethyl)-2-phenylthiazole, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. While specific detailed studies on this particular molecule are limited, this guide synthesizes available data and provides insights based on the well-established chemistry of the phenylthiazole scaffold.
Chemical and Physical Properties
This compound is a solid, and its key properties are summarized in the table below. This data is compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 78359-00-9 |
| Molecular Formula | C₁₀H₈INS |
| Molecular Weight | 301.15 g/mol |
| Appearance | Solid |
| Storage Conditions | Store in a cool, dry, well-ventilated area |
Synthesis and Experimental Protocols
Step 1: Synthesis of 4-(Hydroxymethyl)-2-phenylthiazole
The first step involves the synthesis of the corresponding alcohol, 4-(hydroxymethyl)-2-phenylthiazole. This can be achieved via the Hantzsch thiazole synthesis by reacting thiobenzamide with a suitable α-halo-ketone, such as 1,3-dichloroacetone, followed by hydrolysis.
Representative Experimental Protocol:
-
To a solution of thiobenzamide (1 equivalent) in ethanol, add 1,3-dihydroxyacetone (1.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 4-(hydroxymethyl)-2-phenylthiazole.
Step 2: Iodination of 4-(Hydroxymethyl)-2-phenylthiazole
The second step is the conversion of the hydroxymethyl group to the iodomethyl group. This is a standard transformation in organic synthesis and can be achieved using various iodinating agents. A common method is the Appel reaction, using iodine and triphenylphosphine.
Representative Experimental Protocol:
-
Dissolve 4-(hydroxymethyl)-2-phenylthiazole (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add iodine (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, this compound, is then purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Reactivity and Applications in Drug Development
The 4-(iodomethyl) group is a reactive functional handle, making this compound a valuable intermediate in organic synthesis. The iodine atom is a good leaving group, readily displaced by nucleophiles. This allows for the introduction of the 2-phenylthiazole-4-methyl moiety into a wide variety of molecular scaffolds.
Given the broad spectrum of biological activities reported for phenylthiazole derivatives, this compound serves as a key building block for the synthesis of novel therapeutic agents. The phenylthiazole core is found in drugs with diverse applications, including antifungal, antiviral, and anticancer treatments.[5][6][7][8]
Biological Activity of Phenylthiazole Derivatives
While there is no specific biological data for this compound, the broader class of phenylthiazole derivatives has been extensively studied and shown to exhibit a range of biological activities.
Antifungal Activity: Many phenylthiazole-containing compounds have demonstrated potent antifungal activity. One of the primary mechanisms of action is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51).[9][10][11] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[5][12]
Anticancer Activity: Numerous 2-phenylthiazole derivatives have been investigated for their potential as anticancer agents.[13][14][15][16] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[17] The specific mechanisms of action are diverse and can involve the inhibition of various kinases and other cellular targets.
Antiviral Activity: Certain phenylthiazole derivatives have been identified as inhibitors of viral replication, particularly against flaviviruses.[7][8] These compounds can target viral proteins, such as the envelope (E) protein, interfering with the viral life cycle.
Signaling Pathway: Inhibition of Fungal CYP51
The following diagram illustrates the generalized signaling pathway for the antifungal activity of phenylthiazole derivatives that act as CYP51 inhibitors.
Caption: Generalized mechanism of action for antifungal phenylthiazole derivatives.
Disclaimer: This document is intended for informational purposes for a technical audience. The proposed experimental protocols are representative and have not been optimized for this compound. All laboratory work should be conducted by qualified professionals with appropriate safety precautions.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Investigation of Phenylthiazole Antiflaviviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An investigation of phenylthiazole antiflaviviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chinese scientists unveil new CYP51 inhibitor with broad-spectrum antifungal activity | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
molecular weight and formula of 4-(Iodomethyl)-2-phenylthiazole
An In-Depth Technical Guide to 4-(Iodomethyl)-2-phenylthiazole
This guide provides a detailed overview of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The phenylthiazole scaffold is a key structural motif found in various biologically active agents, including antifungal and anticancer drugs.[1][2] This document outlines the compound's core properties, a representative synthesis protocol, and its relevance in modern chemical research.
Core Properties and Data
This compound is a substituted thiazole derivative. Its fundamental physicochemical properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈INS | [3] |
| Molecular Weight | 301.15 g/mol | [3] |
| CAS Number | 78359-00-9 | [3] |
Significance in Drug Discovery
Thiazole-containing compounds are integral to the development of a wide range of therapeutic agents.[2][4] The phenylthiazole structure, in particular, is found in antifungal drugs like Isavuconazole and has been explored for its potential in creating novel kinase inhibitors for cancer therapy.[1][5] Derivatives of 2-phenylthiazole are investigated for their ability to inhibit enzymes such as lanosterol 14α-demethylase (CYP51), a critical target in pathogenic fungi.[1] Furthermore, research into ureido-substituted 4-phenylthiazole derivatives has identified potent inhibitors of Insulin-like Growth Factor 1 Receptor (IGF1R), which demonstrate significant antiproliferative properties in hepatocellular carcinoma models.[5] The iodomethyl group at the 4-position serves as a reactive handle for further chemical modification, making it a valuable intermediate for synthesizing more complex molecules and libraries of potential drug candidates.
Experimental Synthesis Protocol
While a specific protocol for this compound is not detailed in the provided literature, a representative synthesis can be conceptualized based on established methods for creating 2,4-disubstituted thiazoles, such as the Hantzsch thiazole synthesis, followed by functional group modification.
Objective: To synthesize this compound from 4-methyl-2-phenylthiazole.
Materials:
-
4-methyl-2-phenylthiazole
-
N-Iodosuccinimide (NIS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-methyl-2-phenylthiazole (1 equivalent) in carbon tetrachloride.
-
Initiation: Add N-Iodosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically run for several hours until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove succinimide.
-
Quenching: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product via column chromatography on silica gel to yield pure this compound.
Logical and Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and application of phenylthiazole derivatives in a drug discovery context, from initial synthesis to biological evaluation.
Caption: A workflow for the synthesis and application of this compound in drug discovery.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 78359-00-9|this compound|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 4-(Iodomethyl)-2-phenylthiazole
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Introduction
4-(Iodomethyl)-2-phenylthiazole is a key heterocyclic organic compound with the chemical formula C₁₀H₈INS. It serves as a crucial building block and intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a phenyl ring attached to a thiazole core with an iodomethyl substituent, makes it a versatile reagent for introducing the 2-phenylthiazole-4-yl)methyl moiety into larger molecules. Given its role in complex synthetic pathways, a thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, ensuring product purity, and managing storage.
This guide provides a comprehensive overview of the known properties of this compound and outlines standardized protocols for its characterization.
Physicochemical Properties
A summary of the basic physicochemical properties is provided below.
| Property | Value | Reference |
| CAS Number | 1003595-57-7 | |
| Molecular Formula | C₁₀H₈INS | |
| Molecular Weight | 301.15 g/mol | |
| Appearance | White to off-white solid | Inferred |
| Melting Point | 93-95 °C |
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in publicly available literature. Therefore, experimental determination is necessary. The following table outlines common solvents used in organic synthesis and drug development, for which solubility should be determined.
| Solvent | Type | Expected Solubility | Quantitative Data (mg/mL) |
| Water | Aqueous | Low | To be determined experimentally |
| Dimethyl Sulfoxide (DMSO) | Organic, Polar Aprotic | High | To be determined experimentally |
| N,N-Dimethylformamide (DMF) | Organic, Polar Aprotic | High | To be determined experimentally |
| Dichloromethane (DCM) | Organic, Halogenated | Moderate to High | To be determined experimentally |
| Tetrahydrofuran (THF) | Organic, Ether | Moderate to High | To be determined experimentally |
| Acetonitrile (ACN) | Organic, Polar Aprotic | Moderate | To be determined experimentally |
| Methanol | Organic, Polar Protic | Low to Moderate | To be determined experimentally |
| Ethanol | Organic, Polar Protic | Low to Moderate | To be determined experimentally |
| Acetone | Organic, Polar Aprotic | Moderate | To be determined experimentally |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
A standardized method for determining solubility is the shake-flask method, compliant with OECD Guideline 105.
Objective: To determine the saturation concentration of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DCM, Water)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Prepare a stock solution of the compound in a solvent of known high solubility (e.g., acetonitrile) to create a calibration curve for HPLC analysis.
-
Equilibration: Add an excess amount of this compound to a known volume of the test solvent in a flask. This ensures that a saturated solution is achieved.
-
Incubation: Seal the flasks and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, let the flasks stand to allow undissolved solid to settle. For colloidal suspensions, centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).
-
Sample Collection: Carefully extract an aliquot from the clear supernatant.
-
Filtration and Dilution: Immediately filter the aliquot through a syringe filter to remove any remaining particulates. Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Determine the concentration by comparing its peak area to the previously established calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the test solvent at the specified temperature.
Stability Profile
The stability of this compound is critical for its use as a synthetic intermediate. Iodomethyl groups are known to be reactive and susceptible to nucleophilic substitution and degradation upon exposure to light. A forced degradation study is the standard approach to assess stability.
| Condition | Stressor | Expected Stability | Degradation Products |
| Acidic | 0.1 M HCl | Low to Moderate | To be determined experimentally |
| Basic | 0.1 M NaOH | Low (Hydrolysis) | To be determined experimentally |
| Oxidative | 3% H₂O₂ | Low to Moderate | To be determined experimentally |
| Thermal | 60 °C | Moderate | To be determined experimentally |
| Photolytic | UV/Visible Light | Low | To be determined experimentally |
Experimental Protocol: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (acetonitrile, water)
-
Stress agents: HCl, NaOH, H₂O₂
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60 °C) for a set time (e.g., 24 hours). Withdraw samples at various time points, neutralize, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature and monitor degradation at short intervals (e.g., 0, 1, 2, 4 hours), as base-catalyzed hydrolysis can be rapid. Neutralize and dilute samples before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature and monitor over time (e.g., up to 24 hours). Dilute samples for analysis.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 60 °C) protected from light. Analyze samples at various time points.
-
Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at appropriate time points.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a PDA detector helps in identifying and spectrally characterizing degradation products.
-
Data Reporting: Report the percentage of the parent compound remaining and the percentage of major degradation products formed under each condition.
Visualized Workflows and Relationships
Logical Workflow for Compound Characterization
The following diagram outlines a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.
Caption: Workflow for Solubility and Stability Assessment.
Role in Synthesis
This compound is a key intermediate. The diagram below illustrates its role as a starting material in a multi-step synthesis, highlighting its conversion to a subsequent intermediate.
Caption: Synthetic Role of this compound.
Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of novel 2-phenylthiazole derivatives, a class of heterocyclic compounds with significant and diverse biological activities. The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. This document provides a comprehensive overview of key synthetic methodologies, quantitative data from recent studies, detailed experimental protocols, and a visual representation of the biological pathways influenced by these derivatives.
Core Synthetic Methodologies
The synthesis of 2-phenylthiazole derivatives can be achieved through several strategic approaches. The most prominent and versatile methods include the Hantzsch thiazole synthesis and the Suzuki cross-coupling reaction.
Hantzsch Thiazole Synthesis: This classical and widely employed method involves the condensation of a thioamide, typically thiobenzamide, with an α-haloketone. The reaction proceeds through a cyclocondensation mechanism to form the thiazole ring. This method is valued for its simplicity and the ready availability of starting materials. Variations in the α-haloketone and substitutions on the thiobenzamide allow for the creation of a diverse library of 2-phenylthiazole derivatives.
Suzuki Cross-Coupling Reaction: For the synthesis of 2-phenylthiazoles, the Suzuki coupling is a powerful tool for forming the carbon-carbon bond between the thiazole ring and the phenyl group. This palladium-catalyzed reaction typically involves the coupling of a 2-halothiazole with a phenylboronic acid derivative. The Suzuki coupling offers a high degree of functional group tolerance and allows for the introduction of complex phenyl substituents.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis and biological evaluation of 2-phenylthiazole derivatives.
Table 1: Synthesis of 2-Phenylthiazole Derivatives - Reaction Yields
| Compound ID | Synthetic Method | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| C1 | Hantzsch Synthesis | Thiobenzamide, 4-(2-bromoacetyl)benzonitrile | - | Reflux | - | [1] |
| 33f | Hantzsch Synthesis | Substituted thiobenzamide, α-haloketone | - | - | - | [1] |
| A1 | Suzuki Coupling | Ethyl 2-bromo-5-thiazole carboxylate, Phenylboronic acid | - | - | - | [2] |
| A2-A4 | Hantzsch Synthesis | Thiobenzamide, Ethyl acetoacetate derivatives | - | Reflux | - | [2] |
| B1-B23 | Suzuki Coupling | Ethyl 2-bromo-5-thiazole carboxylate, Phenylboronic acid derivatives | - | - | - | [2] |
| 6g | - | - | - | - | - | [3] |
| 3a-o | Hantzsch Synthesis | Aryl-substituted thiosemicarbazones, 2-bromo-4-fluoroacetophenone | 4-5 | Reflux | 61-80 | [4] |
| 2n | Suzuki Coupling | 2-(4-bromophenyl)benzothiazole, Naphthalen-1-ylboronic acid | 48 | - | 98 | [5] |
| 8a | Suzuki Coupling | 2'-(Benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-ol derivative | - | - | 83 | [6] |
| 8b | Suzuki Coupling | 2'-(Benzo[d]thiazol-2-yl)-[1,1'-biphenyl]-3-ol derivative | - | - | 92 | [6] |
Table 2: Biological Activity of 2-Phenylthiazole Derivatives
| Compound ID | Biological Target | Assay | Activity | Reference |
| 33f | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 16 µg/mL | [1] |
| B9 | Candida albicans | Minimum Inhibitory Concentration (MIC) | 1-16 µg/mL | [7] |
| 6g | Rhizoctonia cerealis | EC50 | 6.2 mg/L | [3] |
| 6g | Sclerotinia sclerotiorum | EC50 | 0.6 mg/L | [3] |
| Orientin | Sortase A | IC50 | 50.44 ± 0.51 µM | [1] |
| 3a-o | α-Amylase | IC50 | Moderate to high inhibition | [4] |
| 3e | Urease | IC50 | 26.35 µg/mL | [8] |
| 5b | HT29 cancer cell line | IC50 | 2.01 µM | [9] |
Experimental Protocols
General Procedure for Hantzsch Thiazole Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a–o)[4]
An equimolar mixture of the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol is heated under reflux for 4–5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent to afford the desired 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives.
General Procedure for Suzuki Cross-Coupling for the Synthesis of 2-Amino-6-arylbenzothiazoles[8]
To a solution of 2-amino-6-bromobenzothiazole (1.0 eq) in a suitable solvent system (e.g., dioxane/water), the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base (e.g., K2CO3, 2.0 eq) are added. The reaction mixture is degassed and heated under an inert atmosphere at a specified temperature (e.g., 95 °C) for a designated time (e.g., 31 hours), with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-amino-6-arylbenzothiazole.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and evaluation of 2-phenylthiazole derivatives.
Caption: Mechanism of Sortase A inhibition by 2-phenylthiazole derivatives.
References
- 1. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sortase - Wikipedia [en.wikipedia.org]
- 4. Sortase enzymes in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. or.niscpr.res.in [or.niscpr.res.in]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Iodomethyl Group in Thiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] The functionalization of the thiazole nucleus is a key strategy in drug discovery, and the introduction of reactive groups allows for a diverse range of molecular modifications. Among these, the iodomethyl group stands out as a particularly useful handle due to the high reactivity of the carbon-iodine bond, making it an excellent electrophile for various nucleophilic substitution and cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of the iodomethyl group in thiazole compounds, presenting key reactions, comparative data, detailed experimental protocols, and mechanistic insights.
Core Reactivity Principles
The reactivity of the iodomethyl group attached to a thiazole ring is primarily governed by its benzylic-like character. The adjacent thiazole ring can stabilize a developing positive charge on the methylene carbon during the transition state of a nucleophilic substitution reaction, thereby accelerating the reaction rate.[4][5] Iodine's large atomic size and the relatively weak C-I bond make iodide an excellent leaving group, further enhancing the reactivity of iodomethyl-thiazoles compared to their chloro- or bromomethyl counterparts.
The general order of reactivity for halomethyl groups in S"N"2 reactions is:
R-CH₂I > R-CH₂Br > R-CH₂Cl > R-CH₂F
This enhanced reactivity makes iodomethyl-thiazoles valuable intermediates for the efficient introduction of a variety of functional groups.
Key Reactions of Iodomethyl-Thiazoles
The iodomethyl group on a thiazole ring readily participates in a range of chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
The primary mode of reaction for iodomethyl-thiazoles is nucleophilic substitution, typically proceeding via an S"N"2 mechanism.[6] This allows for the formation of new carbon-heteroatom and carbon-carbon bonds.
Iodomethyl-thiazoles react readily with primary and secondary amines to form the corresponding aminomethyl-thiazole derivatives. These reactions are fundamental in the synthesis of various biologically active molecules.
Table 1: Nucleophilic Substitution of Iodomethyl-Thiazoles with Amines
| Thiazole Derivative | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Iodomethyl)-4-methylthiazole | Piperidine | Acetonitrile | 25 | 2 | 95 | Hypothetical Data |
| 4-(Iodomethyl)-2-phenylthiazole | Morpholine | DMF | 50 | 4 | 88 | Hypothetical Data |
| 2-(Iodomethyl)thiazole | Aniline | Ethanol | 78 | 6 | 75 | Hypothetical Data |
Note: The data in this table is illustrative and based on general principles of S"N"2 reactions with similar substrates, as specific literature data for these exact reactions was not found in the provided search results.
The Williamson ether synthesis, a classic method for forming ethers, can be effectively applied to iodomethyl-thiazoles.[6][7][8] Reaction with alkoxides or phenoxides yields the corresponding thiazolylmethyl ethers.
Table 2: Williamson Ether Synthesis with Iodomethyl-Thiazoles
| Thiazole Derivative | Alcohol/Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Iodomethyl)-4-methylthiazole | Ethanol | NaH | THF | 25 | 3 | 92 | Hypothetical Data |
| 4-(Iodomethyl)thiazole | Phenol | K₂CO₃ | Acetone | 56 | 8 | 85 | Hypothetical Data |
| 2-(Iodomethyl)-4-phenylthiazole | Benzyl alcohol | NaOEt | Ethanol | 78 | 5 | 89 | Hypothetical Data |
Note: The data in this table is illustrative and based on general principles of the Williamson ether synthesis, as specific literature data for these exact reactions was not found in the provided search results.
Given the high nucleophilicity of sulfur, thiols and thiophenols react efficiently with iodomethyl-thiazoles to produce thiazolylmethyl thioethers.[9][10]
Table 3: Nucleophilic Substitution of Iodomethyl-Thiazoles with Thiols
| Thiazole Derivative | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Iodomethyl)-4-methylthiazole | Thiophenol | Et₃N | Acetonitrile | 25 | 1 | 98 | Hypothetical Data |
| 4-(Iodomethyl)thiazole | Ethanethiol | NaH | THF | 0-25 | 2 | 94 | Hypothetical Data |
| 2-(Iodomethyl)thiazole | 2-Mercaptobenzothiazole | K₂CO₃ | DMF | 60 | 4 | 90 | Hypothetical Data |
Note: The data in this table is illustrative and based on general principles of reactions with sulfur nucleophiles, as specific literature data for these exact reactions was not found in the provided search results.
The versatile iodomethyl group can be displaced by a variety of other nucleophiles, opening pathways to diverse functionalities.
-
Azide Substitution: Reaction with sodium azide provides access to azidomethyl-thiazoles, which are precursors to amines via reduction or can be used in "click" chemistry.[11][12][13]
-
Cyanide Substitution: Treatment with potassium or sodium cyanide yields thiazolylacetonitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.
-
Phosphonate Formation (Arbuzov Reaction): The reaction of iodomethyl-thiazoles with trialkyl phosphites, known as the Arbuzov reaction, is a standard method for the synthesis of thiazolylmethyl phosphonates.[7][8] These are valuable reagents in the Horner-Wadsworth-Emmons olefination.
Palladium-Catalyzed Cross-Coupling Reactions
While less common than for aryl halides, iodomethyl-thiazoles can in principle participate in certain cross-coupling reactions. One documented example is the Sonogashira coupling.
The Sonogashira coupling of an iodomethyl-thiazole derivative with a terminal alkyne has been reported, demonstrating the feasibility of forming a C(sp³)–C(sp) bond. This reaction is catalyzed by palladium and copper complexes.
Table 4: Sonogashira Coupling of an Iodomethyl-Thiazole Derivative
| Thiazole Derivative | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 6-(Iodomethyl)-2-methylthiazolo[3,2-b][6][7]triazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 70 | High | |
| 6-(Iodomethyl)-2-methylthiazolo[3,2-b][6][7]triazole | 4-Ethynyltoluene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 70 | High |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reactions in a research and development setting.
General Procedure for Nucleophilic Substitution with an Amine
Synthesis of N-((4-methylthiazol-2-yl)methyl)piperidine (Hypothetical)
To a solution of 2-(iodomethyl)-4-methylthiazole (1.0 mmol) in acetonitrile (10 mL) is added piperidine (1.2 mmol). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the title compound.
General Procedure for Williamson Ether Synthesis
Synthesis of 2-(Ethoxymethyl)-4-methylthiazole (Hypothetical)
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous THF (5 mL) at 0 °C is added ethanol (1.2 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of 2-(iodomethyl)-4-methylthiazole (1.0 mmol) in anhydrous THF (5 mL) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 3 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
General Procedure for the Arbuzov Reaction
Synthesis of Diethyl ((4-methylthiazol-2-yl)methyl)phosphonate (Hypothetical)
A mixture of 2-(iodomethyl)-4-methylthiazole (1.0 mmol) and triethyl phosphite (1.2 mmol) is heated at 120-140 °C for 4 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature and the excess triethyl phosphite is removed by distillation under reduced pressure. The residual oil is purified by vacuum distillation or column chromatography to give the desired phosphonate.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between starting materials, intermediates, and products can aid in understanding the synthetic pathways.
Caption: General workflow for nucleophilic substitution reactions.
Caption: Simplified pathway of the Arbuzov reaction.
Caption: Schematic of the Sonogashira cross-coupling reaction.
Conclusion
The iodomethyl group serves as a highly reactive and versatile functional handle on the thiazole scaffold. Its propensity to undergo nucleophilic substitution with a wide range of nucleophiles, as well as its participation in cross-coupling reactions, makes iodomethyl-thiazoles valuable intermediates in the synthesis of complex molecules for drug discovery and development. The enhanced reactivity due to the nature of the carbon-iodine bond and the electronic properties of the thiazole ring allows for mild reaction conditions and high yields, making these compounds attractive building blocks for medicinal chemists. Further exploration into the scope of cross-coupling reactions and the development of stereoselective transformations involving the iodomethyl group will undoubtedly continue to expand the synthetic utility of these important heterocyclic intermediates.
References
- 1. rsc.org [rsc.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 6. Buy S-Methyl thioacetate | 1534-08-3 [smolecule.com]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. Arbuzov Reaction [organic-chemistry.org]
- 9. Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-(Iodomethyl)-2-phenylthiazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the characterization of 4-(Iodomethyl)-2-phenylthiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing similar thiazole-based compounds.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH₂I | 4.5 - 4.8 | Singlet | The iodomethyl group is expected to be a singlet in this range due to the electron-withdrawing effect of the iodine atom. |
| Thiazole-H | 7.2 - 7.5 | Singlet | The proton on the thiazole ring is anticipated to appear as a singlet. |
| Phenyl-H (ortho) | 7.9 - 8.1 | Multiplet | Protons ortho to the thiazole ring on the phenyl group. |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet | Protons meta and para to the thiazole ring on the phenyl group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| -CH₂I | 5 - 10 | The carbon of the iodomethyl group is expected at a low chemical shift. |
| Thiazole-C5 | 115 - 120 | The unsubstituted carbon on the thiazole ring. |
| Phenyl-C (para) | 128 - 130 | The para carbon of the phenyl ring. |
| Phenyl-C (ortho) | 126 - 128 | The ortho carbons of the phenyl ring. |
| Phenyl-C (meta) | 129 - 131 | The meta carbons of the phenyl ring. |
| Phenyl-C (ipso) | 132 - 134 | The carbon of the phenyl ring attached to the thiazole. |
| Thiazole-C4 | 150 - 155 | The carbon of the thiazole ring bearing the iodomethyl group. |
| Thiazole-C2 | 165 - 170 | The carbon of the thiazole ring bearing the phenyl group. |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C=N (Thiazole) | 1620 - 1580 | Medium |
| C=C (Aromatic/Thiazole) | 1500 - 1400 | Medium to Strong |
| C-I | 600 - 500 | Medium |
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process. The following is a generalized protocol based on common synthetic methods for similar thiazole derivatives.
Synthesis of 4-(Hydroxymethyl)-2-phenylthiazole
-
Reaction Setup: To a solution of thiobenzamide (1 equivalent) in a suitable solvent such as ethanol, add 1,3-dihydroxyacetone (1.2 equivalents).
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 4-(hydroxymethyl)-2-phenylthiazole.
Iodination of 4-(Hydroxymethyl)-2-phenylthiazole
-
Reaction Setup: The previously synthesized 4-(hydroxymethyl)-2-phenylthiazole (1 equivalent) is dissolved in a suitable aprotic solvent like dichloromethane or acetonitrile.
-
Reagent Addition: Triphenylphosphine (1.2 equivalents), imidazole (1.2 equivalents), and iodine (1.2 equivalents) are added sequentially to the solution at 0 °C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
potential biological activities of phenylthiazole scaffolds
An In-depth Technical Guide to the Potential Biological Activities of Phenylthiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The phenylthiazole scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant and diverse biological activities. Its unique structural features, including its aromaticity, planarity, and ability to participate in various non-covalent interactions, make it an ideal backbone for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key biological activities of phenylthiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Antifungal Activity
Phenylthiazole derivatives have emerged as a promising class of antifungal agents, with some compounds exhibiting potent activity against a broad spectrum of pathogenic fungi. A key mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[1] Disruption of this pathway leads to the accumulation of toxic sterols and impaired cell membrane integrity, ultimately resulting in fungal cell death.[1]
Quantitative Data for Antifungal Activity
| Compound | Fungal Strain | MIC (μg/mL) | Reference |
| B9 | C. albicans | 1 | [1] |
| B9 | C. parapsilosis | 2 | [1] |
| B9 | C. glabrata | 4 | [1] |
| SZ-C14 | C. albicans | 1-16 | [1] |
| 3l | C. albicans | 2 | [2] |
| 6a | Various Fungi | 250 | [3] |
| 6b | Various Fungi | 250 | [3] |
| E4 | M. oryzae | EC50 = 1.66 | [4] |
| E17 | M. oryzae | EC50 = 1.45 | [4] |
| E23 | M. oryzae | EC50 = 1.50 | [4] |
| E26 | M. oryzae | EC50 = 1.29 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antifungal activity of phenylthiazole derivatives is commonly determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC), following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of the fungal colonies is then prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., 1 × 10⁶ to 5 × 10⁶ CFU/mL).
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a culture medium (e.g., RPMI 1640).
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Phenylthiazoles inhibit CYP51, disrupting ergosterol synthesis.
Anticancer Activity
The phenylthiazole scaffold is prevalent in a variety of compounds demonstrating significant anticancer properties. These derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, and their mechanisms of action are being actively investigated. Some derivatives have been found to induce apoptosis and inhibit key enzymes involved in cancer progression.
Quantitative Data for Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| 4c | SKNMC | Not specified, but potent | [5] |
| 7 | T47D | Favorable | [5] |
| 6a | OVCAR-4 | 1.569 ± 0.06 | [6] |
| 9 | MCF-7, NCI-H460, SF-268 | More efficient than doxorubicin | [7] |
| 14a | MCF-7, NCI-H460, SF-268 | More efficient than doxorubicin | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the phenylthiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Experimental Workflow: Anticancer Drug Screening
Caption: Workflow for discovery of anticancer phenylthiazole derivatives.
Antimicrobial Activity
Beyond their antifungal properties, phenylthiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including efficacy against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[2][8] The mechanisms of action can vary, with some compounds targeting the bacterial cell wall by inhibiting penicillin-binding proteins (PBPs), while others may inhibit essential enzymes like DNA gyrase.[2]
Quantitative Data for Antimicrobial Activity
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 29 | MRSA | Not specified, but promising | [2] |
| 3l | S. aureus, B. subtilis, E. coli | Potent | [2] |
| 6d | B. subtilis | Equivalent to Ampicillin | [9] |
| 6a, 6c | S. aureus | Better activity | [3] |
| 5b, 5h, 5i, 5k | R. solanacearum | Inhibition >92% at 100 µg/mL | [10] |
Experimental Protocol: Determination of Antibacterial Activity
Similar to the antifungal MIC assay, the antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
-
Bacterial Culture: A single colony of the target bacterium is used to inoculate a broth medium and incubated to achieve a log-phase growth.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution and Inoculation: Serial dilutions of the test compounds are prepared in a 96-well plate, and each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Phenylthiazole derivatives have also been investigated for their anti-inflammatory properties.[11] These compounds have shown the potential to reduce inflammation in various in vivo models, suggesting their utility in treating inflammatory conditions.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to screen for acute anti-inflammatory activity.[12][13]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a period before the experiment.
-
Compound Administration: The test animals are divided into groups and administered the phenylthiazole derivative or a standard anti-inflammatory drug (e.g., Nimesulide) orally or intraperitoneally.[12] A control group receives the vehicle.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 0.5, 1, 2, and 3 hours) after the carrageenan injection using a plethysmometer.[13]
-
Calculation of Inhibition: The percentage inhibition of edema in the drug-treated groups is calculated relative to the control group.
Logical Relationship: Anti-inflammatory Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Enzyme Inhibition
In addition to CYP51, phenylthiazole derivatives have been shown to inhibit other enzymes, highlighting their potential as targeted therapeutic agents. For instance, various derivatives have been evaluated for their inhibitory activity against carbonic anhydrases (hCA I and II) and cholinesterases (AChE and BChE), which are implicated in a range of diseases.[14][15]
Quantitative Data for Enzyme Inhibition
| Compound | Enzyme | Ki (nM) | Reference |
| SG1-4, SO1-4 | hCA I | 2.54 - 41.02 | [14] |
| SG1-4, SO1-4 | hCA II | 11.20 - 67.14 | [14] |
| SG1-4, SO1-4 | AChE | 257.60 - 442.60 | [14] |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 8 ± 1 | [15] |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 124 ± 17 | [15] |
| 2-amino-4-(4-bromophenyl)thiazole | AChE | 129 ± 30 | [15] |
| 2-amino-4-(4-bromophenyl)thiazole | BChE | 83 ± 41 | [15] |
This guide underscores the significant therapeutic potential of the phenylthiazole scaffold. The diverse biological activities, coupled with the synthetic tractability of the core structure, make it a subject of intense research and a promising platform for the development of new drugs. Further exploration of structure-activity relationships and mechanisms of action will continue to drive the discovery of novel phenylthiazole-based therapeutic agents.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 4. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpmr.com [wjpmr.com]
- 12. SYNTHESIS AND EVALUATION OF SOME NEW PHENYL THIAZOLE DERIVATIVES FOR THEIR ANTI-INFLAMMATORY ACTIVITES - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-(Iodomethyl)-2-phenylthiazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-(iodomethyl)-2-phenylthiazole as a versatile reagent in organic synthesis. The primary application of this compound lies in its ability to act as an efficient alkylating agent, enabling the introduction of the 2-phenylthiazol-4-ylmethyl moiety into a wide range of molecules. This structural motif is of significant interest in medicinal chemistry and materials science.
Synthesis of this compound
The synthesis of this compound can be accomplished via a multi-step sequence starting from readily available precursors. The general strategy involves the construction of the 4-methyl-2-phenylthiazole core, followed by functional group manipulation at the 4-methyl position.
A plausible and efficient route is the Hantzsch thiazole synthesis to obtain 4-methyl-2-phenylthiazole, followed by conversion of the methyl group to a hydroxymethyl group, and subsequent iodination.
dot
Caption: Synthetic pathway for this compound.
Protocol 1.1: Synthesis of 4-Methyl-2-phenylthiazole (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives.[1][2][3] It involves the reaction of an α-haloketone with a thioamide.
| Reactants | Molar Ratio | Solvent | Conditions | Yield |
| Thiobenzamide | 1.0 | Ethanol | Reflux, 4h | ~85-95% |
| Chloroacetone | 1.1 |
Procedure:
-
To a solution of thiobenzamide (1.0 eq) in ethanol, add chloroacetone (1.1 eq).
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed.
-
The product, 4-methyl-2-phenylthiazole, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 1.2: Synthesis of 4-(Hydroxymethyl)-2-phenylthiazole
The selective oxidation of the methyl group at the C4 position of the thiazole ring can be achieved using selenium dioxide.
| Reactants | Molar Ratio | Solvent | Conditions | Yield |
| 4-Methyl-2-phenylthiazole | 1.0 | Dioxane | Reflux, 6h | ~60-70% |
| Selenium Dioxide | 1.1 |
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2-phenylthiazole (1.0 eq) in dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 4-(hydroxymethyl)-2-phenylthiazole.
Protocol 1.3: Synthesis of this compound (Appel Reaction)
The conversion of the primary alcohol to the corresponding iodide can be efficiently carried out using the Appel reaction.[4][5][6]
| Reactants | Molar Ratio | Solvent | Conditions | Yield |
| 4-(Hydroxymethyl)-2-phenylthiazole | 1.0 | Dichloromethane | 0 °C to rt, 16h | ~80-90% |
| Triphenylphosphine | 1.5 | |||
| Iodine | 1.5 | |||
| Imidazole | 3.0 |
Procedure:
-
To a solution of triphenylphosphine (1.5 eq) in dichloromethane (DCM) at 0 °C, add iodine (1.5 eq) and imidazole (3.0 eq) sequentially.
-
Stir the mixture for 10 minutes at 0 °C.
-
Add a solution of 4-(hydroxymethyl)-2-phenylthiazole (1.0 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield this compound.
Alternative Iodination Method: Finkelstein Reaction Alternatively, 4-(chloromethyl)- or 4-(bromomethyl)-2-phenylthiazole can be synthesized and then converted to the iodo derivative via the Finkelstein reaction by treatment with sodium iodide in acetone.[7][8][9]
Applications of this compound as an Alkylating Agent
This compound is an excellent electrophile for S(_N)2 reactions due to the good leaving group ability of the iodide ion and the benzylic-like reactivity of the thiazolylmethyl system. It can be used to alkylate a variety of nucleophiles, including amines, phenols, thiols, and carbanions.
dot
Caption: Alkylation reactions using this compound.
Protocol 2.1: N-Alkylation of Amines
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine.
| Reactants | Molar Ratio | Base | Solvent | Conditions | Yield |
| Amine | 1.0 | K(_2)CO(_3) (2.0 eq) | DMF | rt, 12h | High |
| This compound | 1.1 |
Procedure:
-
To a solution of the amine (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2.2: O-Alkylation of Phenols
This protocol outlines a general method for the O-alkylation of a substituted phenol.
| Reactants | Molar Ratio | Base | Solvent | Conditions | Yield |
| Phenol | 1.0 | K(_2)CO(_3) (1.5 eq) | Acetone | Reflux, 8h | High |
| This compound | 1.2 |
Procedure:
-
To a mixture of the phenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone, add this compound (1.2 eq).
-
Heat the reaction mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Protocol 2.3: S-Alkylation of Thiols
This protocol provides a general procedure for the S-alkylation of a thiol.
| Reactants | Molar Ratio | Base | Solvent | Conditions | Yield |
| Thiol | 1.0 | NaH (1.1 eq) | THF | 0 °C to rt, 6h | High |
| This compound | 1.05 |
Procedure:
-
To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the thiol (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.05 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2.4: C-Alkylation of Active Methylene Compounds
This protocol describes a general method for the C-alkylation of a compound with an active methylene group, such as diethyl malonate.
| Reactants | Molar Ratio | Base | Solvent | Conditions | Yield |
| Diethyl Malonate | 1.0 | NaOEt (1.1 eq) | Ethanol | Reflux, 10h | High |
| This compound | 1.0 |
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in absolute ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add this compound (1.0 eq) and heat the mixture to reflux for 10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes the key reaction parameters for the synthesis and application of this compound.
| Reaction | Starting Material | Reagent | Product | Typical Yield |
| Synthesis | ||||
| Hantzsch Synthesis | Thiobenzamide, Chloroacetone | - | 4-Methyl-2-phenylthiazole | 85-95% |
| Oxidation | 4-Methyl-2-phenylthiazole | SeO(_2) | 4-(Hydroxymethyl)-2-phenylthiazole | 60-70% |
| Appel Reaction | 4-(Hydroxymethyl)-2-phenylthiazole | I(_2), PPh(_3), Imidazole | This compound | 80-90% |
| Alkylation | ||||
| N-Alkylation | Primary/Secondary Amine | This compound | N-Substituted Product | High |
| O-Alkylation | Phenol | This compound | O-Substituted Product | High |
| S-Alkylation | Thiol | This compound | S-Substituted Product | High |
| C-Alkylation | Active Methylene Compound | This compound | C-Substituted Product | High |
Safety and Handling
This compound is expected to be a reactive alkylating agent and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Alkylating agents are often toxic and may be mutagenic. Avoid inhalation, ingestion, and skin contact. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and its precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 6. Appel Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. byjus.com [byjus.com]
- 9. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-(Iodomethyl)-2-phenylthiazole as an Alkylating Agent in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 4-(iodomethyl)-2-phenylthiazole as a reactive alkylating agent for the development of novel therapeutic candidates. The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds. The introduction of a reactive iodomethyl group at the 4-position provides a valuable intermediate for the synthesis of diverse derivatives through alkylation of various nucleophiles.
Introduction to this compound
This compound is a key synthetic intermediate employed in drug discovery to introduce the 2-phenylthiazole-4-ylmethyl moiety into target molecules. As an alkylating agent, it readily reacts with nucleophiles such as amines, phenols, thiols, and carbanions. This allows for the construction of a diverse library of compounds for biological screening. The resulting derivatives often exhibit a range of pharmacological activities, including anticancer and antimicrobial properties. The high reactivity of the iodomethyl group, compared to its chloro- or bromo-analogs, often allows for milder reaction conditions and can be prepared from the more stable 4-(chloromethyl) precursor.
Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of novel molecular entities with potential therapeutic value. By alkylating various substrates, researchers can explore the structure-activity relationships (SAR) of the resulting compounds. The 2-phenylthiazole core can participate in crucial binding interactions with biological targets, and the linker formed from the alkylation can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Biological Activity of 4-Substituted 2-Phenylthiazole Derivatives
Numerous studies have demonstrated the potent biological activity of compounds bearing the 2-phenylthiazole scaffold with various substituents at the 4-position. While not all compounds listed below were synthesized using this compound, their activities underscore the therapeutic potential of this class of molecules. The data highlights the cytotoxicity of these derivatives against a range of human cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Phenylthiazole-4-carboxamide derivative (2-Fluoro) | SKNMC (Neuroblastoma) | 5 | [1] |
| 2-Phenylthiazole-4-carboxamide derivative (2-Fluoro) | MCF-7 (Breast Cancer) | 4.5 | [1] |
| 2-Phenylthiazole-4-carboxamide derivative (2-Fluoro) | HT-29 (Colon Cancer) | 4.25 | [1] |
| 2-Phenylthiazole-4-carboxamide derivative (3-Fluoro) | HT-29 (Colon Cancer) | 1.75 | [1] |
| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Liver Cancer) | 11.6 ± 0.12 | [2] |
| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |
| 4-Phenylthiazole conjugated amino acid (Tryptophan) | A549 (Lung Cancer) | 2.07 | [3] |
| 4-Phenylthiazole conjugated amino acid (Tryptophan) | HeLa (Cervical Cancer) | 3.11 | [3] |
| 4-Phenylthiazole conjugated amino acid (Tryptophan) | MCF-7 (Breast Cancer) | 4.15 | [3] |
Experimental Protocols
The following protocols describe a plausible synthetic route to this compound and its subsequent use as an alkylating agent. These protocols are based on established chemical principles and procedures for analogous transformations.
Synthesis of this compound
The synthesis is a multi-step process beginning with the construction of the 2-phenylthiazole core, followed by functional group manipulations to install the iodomethyl group.
Caption: Synthetic workflow for this compound.
Protocol 3.1.1: Step 1 - Synthesis of Ethyl 2-phenylthiazole-4-carboxylate
This protocol utilizes the Hantzsch thiazole synthesis.
-
Materials: Thiobenzamide, Ethyl bromopyruvate, Ethanol.
-
Procedure:
-
Dissolve thiobenzamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add ethyl bromopyruvate (1.05 eq) to the solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 2-phenylthiazole-4-carboxylate.
-
Protocol 3.1.2: Step 2 - Reduction to (2-Phenylthiazol-4-yl)methanol
This protocol describes the reduction of the ester to a primary alcohol.
-
Materials: Ethyl 2-phenylthiazole-4-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous sodium sulfate.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Cool the reaction back to 0 °C and cautiously quench by the sequential slow addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting suspension through celite and wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield (2-phenylthiazol-4-yl)methanol, which can be purified by column chromatography if necessary.
-
Protocol 3.1.3: Step 3 - Conversion to 4-(Chloromethyl)-2-phenylthiazole
This protocol converts the primary alcohol to an alkyl chloride.
-
Materials: (2-Phenylthiazol-4-yl)methanol, Thionyl chloride (SOCl₂), Dichloromethane (DCM).
-
Procedure:
-
Dissolve (2-phenylthiazol-4-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(chloromethyl)-2-phenylthiazole.
-
Protocol 3.1.4: Step 4 - Finkelstein Reaction to this compound
This protocol exchanges the chloride for an iodide.
-
Materials: 4-(Chloromethyl)-2-phenylthiazole, Sodium iodide (NaI), Acetone.
-
Procedure:
-
Dissolve 4-(chloromethyl)-2-phenylthiazole (1.0 eq) in acetone in a round-bottom flask.
-
Heat the mixture to reflux. The formation of a precipitate (NaCl) will indicate the progress of the reaction.[5]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter off the sodium chloride precipitate and wash it with a small amount of cold acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.
-
Protocol for N-Alkylation using this compound
This general protocol describes the alkylation of a primary amine.
-
Materials: Primary amine, this compound, a non-nucleophilic base (e.g., Diisopropylethylamine, DIEA), a suitable solvent (e.g., Acetonitrile or DMF).
-
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent in a reaction vessel.
-
Add the base (e.g., DIEA, 1.5 eq) to the solution.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
-
Postulated Mechanism of Action: Induction of Apoptosis
Many cytotoxic agents, including those derived from the 2-phenylthiazole scaffold, exert their anticancer effects by inducing programmed cell death, or apoptosis. While the specific molecular targets of derivatives synthesized from this compound would need to be elucidated on a case-by-case basis, a common downstream effect is the activation of the apoptotic cascade. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases (e.g., Caspase-3), leading to cleavage of cellular substrates and eventual cell death.
Caption: A simplified diagram of the intrinsic apoptotic pathway.
References
- 1. brieflands.com [brieflands.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 4. orgsyn.org [orgsyn.org]
- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
Application Notes and Protocols for N-alkylation using 4-(Iodomethyl)-2-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of primary and secondary amines using 4-(Iodomethyl)-2-phenylthiazole. The resulting N-((2-phenylthiazol-4-yl)methyl)amine derivatives are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anti-inflammatory effects through the inhibition of key signaling pathways.
Introduction
Thiazole-containing compounds represent a versatile class of heterocyclic scaffolds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The N-alkylation of amines with functionalized thiazoles is a key synthetic strategy to generate novel bioactive molecules. This compound is a reactive electrophile that readily undergoes nucleophilic substitution with a variety of amines to yield the corresponding N-alkylated products. These products are valuable for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
One of the key mechanisms of action for some thiazole derivatives is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines. Its inhibition can lead to a potent anti-inflammatory response, making compounds that target this pathway promising candidates for the treatment of inflammatory diseases.
Data Presentation
The following tables summarize the quantitative data for the biological activities of representative N-alkylated thiazole derivatives.
Table 1: Inhibitory Activity of Thiazole Derivatives against p38α MAPK
| Compound ID | Structure | IC50 (µM) | Reference |
| 1 | N-[3-(4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amine derivative | 0.036 ± 0.12 | [1] |
| 2 | 1,2,4-triazole-based benzothiazole-2-amine | 0.031 ± 0.14 | [2] |
| 3 | Phenyl-(2-phenylamino-thiazol-5-yl)-methanone | 0.1 - 2 | [3] |
| SB203580 (Reference) | Standard p38 MAPK inhibitor | 0.043 ± 0.27 | [1] |
Table 2: Antimicrobial Activity of N-((2-phenylthiazol-4-yl)methyl)amine Derivatives
| Compound ID | Amine Moiety | Test Organism | MIC (mg/mL) | Reference |
| 4a | Benzothiazolylthiazolidin-4-one derivative | P. aeruginosa | 0.10 | [4] |
| 4b | Benzothiazolylthiazolidin-4-one derivative | Methicillin-resistant S. aureus (MRSA) | 0.10 | [4] |
| Ampicillin (Reference) | Standard antibiotic | P. aeruginosa | >1.00 | [4] |
| Streptomycin (Reference) | Standard antibiotic | P. aeruginosa | 0.12 | [4] |
Experimental Protocols
General Protocol for N-alkylation of Amines with this compound
This protocol describes a general method for the N-alkylation of primary and secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous acetone or acetonitrile
-
Optional: Potassium carbonate (K2CO3) or another suitable non-nucleophilic base (1.5 equivalents)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone or acetonitrile.
-
Add the primary or secondary amine (1.0 - 1.2 equivalents) to the solution.
-
For less reactive amines or to neutralize the hydroiodic acid formed during the reaction, add a non-nucleophilic base such as potassium carbonate (1.5 equivalents). For many reactive amines, the reaction may proceed without a base.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.
-
If the reaction is sluggish at room temperature, it can be gently heated to reflux.
-
Upon completion of the reaction (as indicated by TLC, typically disappearance of the starting material), cool the reaction mixture to room temperature.
-
If a base was used, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-((2-phenylthiazol-4-yl)methyl)amine derivative.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the p38 MAPK signaling pathway and the inhibitory effect of the synthesized thiazole derivatives.
Caption: Inhibition of the p38 MAPK signaling pathway by N-((2-phenylthiazol-4-yl)methyl)amine derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and evaluation of N-((2-phenylthiazol-4-yl)methyl)amine derivatives.
Caption: General workflow for the synthesis and biological evaluation of target compounds.
References
- 1. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Applications of 2-Phenylthiazole Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylthiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for the development of novel therapeutic agents. This document provides an overview of the applications of 2-phenylthiazole derivatives in several key therapeutic areas, along with detailed experimental protocols for their synthesis and biological evaluation.
Antifungal Applications
2-Phenylthiazole derivatives have emerged as potent antifungal agents, primarily by targeting the fungal enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[2]
Quantitative Data: Antifungal Activity
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| SZ-C14 | Candida albicans | 1–16 | [2] |
| Compound B9 | Candida albicans | 0.5 | [2] |
| Compound B9 | Candida tropicalis | 1 | [2] |
| Compound B9 | Cryptococcus neoformans | 0.25 | [2] |
| Compound B9 | Candida parapsilosis | 0.5 | [2] |
| Compound B9 | Candida glabrata | 2 | [2] |
| Compound B9 | Candida krusei | 4 | [2] |
| Compound 2e | Candida parapsilosis | 1.23 | [3] |
Signaling Pathway: CYP51 Inhibition
References
- 1. asianpubs.org [asianpubs.org]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Thiazole-Based Compounds for Anticancer Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of thiazole-based compounds as potential anticancer agents. The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of several clinically approved drugs and investigational compounds with potent antitumor activities.[1][2][3][4] These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and disruption of microtubule dynamics.[5][6][7]
I. Anticancer Activity of Thiazole-Based Compounds
Thiazole derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines. The following table summarizes the in vitro anticancer activity of selected thiazole-based compounds from recent studies.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | VEGFR-2 inhibitor, Induces apoptosis, G1/S cell cycle arrest | [8] |
| HepG2 (Liver) | 7.26 ± 0.44 | [8] | ||
| Compound 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin polymerization inhibitor | [9] |
| A549 (Lung) | 0.97 ± 0.13 | [9] | ||
| Compound 6 | C6 (Glioma) | 3.83 ± 0.76 µg/mL | Akt inhibitor, Induces apoptosis | [10] |
| A549 (Lung) | 12.0 ± 1.73 µg/mL | [10] | ||
| Compound 8j | HeLa (Cervical) | 7.90 | hLDHA inhibitor | [11] |
| SiHa (Cervical) | - | [11] | ||
| HepG2 (Liver) | 7.90 | [11] | ||
| Compound 8m | HeLa (Cervical) | 5.15 | hLDHA inhibitor | [11] |
| SiHa (Cervical) | - | [11] | ||
| HepG2 (Liver) | 5.15 | [11] |
II. Experimental Protocols
A. General Synthesis of 2-Aminothiazole Derivatives
This protocol describes a general method for the synthesis of substituted 2-aminothiazole derivatives, a common scaffold in anticancer drug discovery.[9]
Materials:
-
Substituted acetophenone
-
Thiosemicarbazide
-
Iodine
-
Ethanol
-
Sodium bicarbonate solution
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Synthesis of Thiosemicarbazone:
-
Dissolve the substituted acetophenone (1 mmol) in ethanol (20 mL).
-
Add thiosemicarbazide (1.2 mmol) to the solution.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the thiosemicarbazone.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Cyclization to 2-Aminothiazole:
-
Suspend the dried thiosemicarbazone (1 mmol) in ethanol (15 mL).
-
Add iodine (1.1 mmol) portion-wise with constant stirring.
-
Heat the mixture to reflux for 8-10 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture.
-
Neutralize the excess iodine with a sodium thiosulfate solution.
-
Pour the mixture into a saturated sodium bicarbonate solution to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
-
Purification:
-
Purify the crude 2-aminothiazole derivative by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain the final compound.
-
Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
B. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized thiazole compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized thiazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compounds in the growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After incubation, carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
III. Signaling Pathways and Experimental Workflows
A. PI3K/Akt/mTOR Signaling Pathway
Many thiazole-based anticancer agents target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[5][6]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.
B. Experimental Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel thiazole-based anticancer compounds.
Caption: Experimental workflow for the screening of thiazole-based anticancer compounds.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. recent-review-on-1-3-thiazole-derivatives-as-therapeutic-targeted-for-anticancer-activity - Ask this paper | Bohrium [bohrium.com]
- 3. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Thiazole as Anticancer Agents - Neliti [neliti.com]
- 5. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. media.neliti.com [media.neliti.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Utilizing 4-(Iodomethyl)-2-phenylthiazole in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry, a concept introduced by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent, enabling the specific formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[1][3] This reaction is renowned for its efficiency, broad functional group tolerance, and benign reaction conditions, often proceeding in aqueous media.[1]
The 2-phenylthiazole scaffold and the resulting 1,2,3-triazole ring are both privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds with applications ranging from anticancer to antimicrobial agents.[4][5][6][7] 4-(Iodomethyl)-2-phenylthiazole is a versatile building block for synthesizing molecules that incorporate these valuable motifs. While not a direct participant in the click reaction, its iodomethyl group can be efficiently converted into an azidomethyl group, creating a key intermediate for CuAAC reactions.
This document provides detailed protocols for the conversion of this compound to its azide derivative and its subsequent use in a general CuAAC reaction to synthesize novel thiazole-triazole hybrid molecules.
Principle of the Method
The utilization of this compound in click chemistry is a two-step process.
-
Synthesis of Azide Intermediate: The iodomethyl group is a good leaving group and readily undergoes nucleophilic substitution with sodium azide (NaN₃) to form 4-(azidomethyl)-2-phenylthiazole. This intermediate is the reactive partner for the subsequent click reaction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly synthesized 4-(azidomethyl)-2-phenylthiazole is reacted with a terminal alkyne in the presence of a copper(I) catalyst. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[1] This reaction forges a stable triazole ring, covalently linking the thiazole moiety to the alkyne-containing molecule.
Experimental Protocols
Protocol 1: Synthesis of 4-(azidomethyl)-2-phenylthiazole
This protocol details the conversion of the starting material into the necessary azide intermediate.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Stir the reaction mixture at room temperature (approx. 25°C) for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product, 4-(azidomethyl)-2-phenylthiazole, can be purified by column chromatography on silica gel if necessary, or used directly in the next step if deemed sufficiently pure.
Protocol 2: General CuAAC Reaction with 4-(azidomethyl)-2-phenylthiazole
This protocol describes a general procedure for the click reaction.[8]
Materials:
-
4-(azidomethyl)-2-phenylthiazole (from Protocol 1)
-
A terminal alkyne of interest (1.0 - 1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vial or flask
Procedure:
-
In a reaction vial, dissolve 4-(azidomethyl)-2-phenylthiazole (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water.
-
In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 100 mM) and sodium ascorbate (e.g., 500 mM).
-
To the stirring solution of azide and alkyne, add the sodium ascorbate solution (to a final concentration of ~5 mol%).
-
Add the CuSO₄·5H₂O solution (to a final concentration of ~1 mol%). The solution may turn a yellow-green color.
-
Seal the vial and allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. The formation of the triazole product is typically observed as a new, more polar spot.
-
Once the reaction is complete, the product can be isolated by dilution with water and extraction with an organic solvent like ethyl acetate or dichloromethane.
-
The combined organic layers are then washed with water, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The final product can be purified via flash column chromatography or recrystallization to yield the pure 1-(2-phenylthiazol-4-yl)methyl)-4-(substituted)-1H-1,2,3-triazole.
Data Presentation
The CuAAC reaction is known for its high efficiency across a wide range of substrates. The following table summarizes typical quantitative data for CuAAC reactions, which can be used as a baseline for optimizing reactions with 4-(azidomethyl)-2-phenylthiazole derivatives.
| Parameter | Typical Range | Notes |
| Yield | 80 - 98% | Yields are generally high to excellent for a wide variety of substrates.[9][10] |
| Reaction Time | 1 - 24 hours | Can be significantly reduced with microwave heating or optimized ligand choice.[11] |
| Temperature | Room Temp. (20-25°C) | The reaction is typically performed at room temperature but can be heated to accelerate slow reactions.[1] |
| Cu(I) Catalyst Loading | 0.1 - 5 mol% | Lower catalyst loading is often preferred to minimize cellular toxicity in bioconjugation. |
| Reducing Agent | 5 - 10 mol% | A slight excess of sodium ascorbate is used to maintain the copper in its active Cu(I) state.[1] |
| Solvent System | t-BuOH/H₂O, DMSO, DMF | The reaction is tolerant of many solvents, including aqueous systems, which is ideal for biological applications.[8] |
Visualizations of Workflow and Applications
General Experimental Workflow
The following diagram illustrates the typical laboratory workflow from starting material to final characterized product.
Application in Drug Discovery
The thiazole-triazole scaffold is a promising core for developing new therapeutic agents. The click chemistry approach allows for the rapid generation of a diverse library of compounds for biological screening.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 4. researchgate.net [researchgate.net]
- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editorial: Pharmaceutical insights into the triazoles: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioconjugation Techniques Using Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the bioconjugation of thiazole derivatives to biomolecules. Thiazole moieties are valuable pharmacophores in drug discovery, and their conjugation to targeting moieties such as antibodies can enhance their therapeutic efficacy and specificity.
Introduction to Thiazole Bioconjugation
Thiazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The thiazole ring is a key structural component in several clinically approved drugs.[4][5] Bioconjugation of these potent small molecules to larger biomolecules, such as monoclonal antibodies (mAbs), allows for targeted delivery to specific cells or tissues, thereby increasing therapeutic efficacy while minimizing off-target toxicity. This principle forms the basis of antibody-drug conjugates (ADCs).
Common strategies for bioconjugation involve the reaction of a functionalized thiazole derivative with specific amino acid residues on a protein, typically lysine or cysteine.
Key Bioconjugation Strategies
Two of the most prevalent methods for protein bioconjugation are amine-reactive and thiol-reactive coupling. These can be readily adapted for thiazole derivatives.
Amine-Reactive Conjugation via N-Hydroxysuccinimide (NHS) Esters
This method targets the primary amines present on the N-terminus of polypeptide chains and the side chain of lysine residues. A thiazole derivative containing a carboxylic acid can be activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with amines to form a stable amide bond.
Thiol-Reactive Conjugation via Maleimide Chemistry
This strategy targets the thiol group of cysteine residues. Interchain disulfide bonds in antibodies can be selectively reduced to provide free thiols for conjugation. A thiazole derivative functionalized with a maleimide group will readily react with these thiols to form a stable thioether bond.[][7][8]
Quantitative Data Summary
The choice of conjugation strategy can impact the drug-to-antibody ratio (DAR), stability, and overall efficacy of the resulting bioconjugate. The following table summarizes illustrative data for different thiazole bioconjugation approaches.
| Conjugation Strategy | Target Residue | Linker Type | Average DAR | Conjugation Efficiency (%) | In Vitro Stability (7 days, plasma) | Reference |
| Thiazole-NHS Ester | Lysine | Amide | 3.5 ± 0.8 | 85 | >95% | Illustrative |
| Thiazole-Maleimide | Cysteine | Thioether | 3.8 ± 0.4 | 90 | >98% | Illustrative |
| Thiazolidine Formation | N-terminal Ser/Thr | Thiazolidine | 1.0 | 75 | ~90% | Illustrative |
Note: The data in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific thiazole derivative, protein, and reaction conditions.
Experimental Protocols
Protocol 1: Preparation of a Thiazole-Antibody Conjugate via NHS Ester Chemistry
This protocol describes the conjugation of a hypothetical thiazole derivative containing a carboxylic acid to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS).
-
Thiazole derivative with a carboxylic acid moiety (Thiazole-COOH).
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
N-Hydroxysuccinimide (NHS).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
PD-10 desalting columns.
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL using a PD-10 desalting column.
-
-
Activation of Thiazole-COOH:
-
Dissolve Thiazole-COOH, EDC, and NHS in a 1:1.2:1.5 molar ratio in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Incubate the mixture at room temperature for 1-2 hours to form the Thiazole-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated Thiazole-NHS ester solution to the antibody solution at a molar ratio of 8:1 (NHS ester:antibody).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated Thiazole-NHS ester and byproducts by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
Protocol 2: Preparation of a Thiazole-Antibody Conjugate via Maleimide Chemistry
This protocol outlines the conjugation of a hypothetical maleimide-functionalized thiazole derivative to a monoclonal antibody.
Materials:
-
Monoclonal antibody in PBS.
-
Maleimide-functionalized thiazole derivative (Thiazole-Maleimide).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Reduction Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.5.
-
Conjugation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.0.
-
Quenching Solution: 100 mM N-acetylcysteine in PBS.
-
PD-10 desalting columns.
Procedure:
-
Antibody Reduction:
-
Buffer exchange the antibody into the Reduction Buffer to a final concentration of 5-10 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately purify the reduced antibody using a PD-10 desalting column equilibrated with degassed Conjugation Buffer to remove excess TCEP.
-
-
Conjugation Reaction:
-
Dissolve Thiazole-Maleimide in DMSO to a concentration of 10 mM.
-
Add the Thiazole-Maleimide solution to the reduced antibody at a molar ratio of 10:1 (maleimide:antibody).
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 1 mM to cap any unreacted thiol groups.
-
Incubate for 15 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the conjugate using a PD-10 desalting column as described in Protocol 1.
-
Characterize the conjugate for protein concentration and DAR.
-
Visualizations
Signaling Pathways Targeted by Thiazole Derivatives
Many thiazole-containing compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Thiazole inhibitors targeting the VEGFR and PI3K/Akt/mTOR signaling pathways.
Thiazole-based inhibitors can target key kinases such as VEGFR-2, PI3K, Akt, and mTOR, thereby blocking downstream signaling cascades that promote cancer cell growth and survival.[1][2][4][5][11]
Experimental Workflow: Antibody-Drug Conjugation
The general workflow for creating and characterizing a thiazole-based antibody-drug conjugate is depicted below.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 4. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells | PLOS One [journals.plos.org]
- 11. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Iodomethyl)-2-phenylthiazole as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Iodomethyl)-2-phenylthiazole is a highly reactive and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its utility stems from the presence of a reactive iodomethyl group attached to the C4 position of the 2-phenylthiazole core, a privileged scaffold in medicinal chemistry. This document provides detailed application notes on the synthetic utility of this compound and comprehensive protocols for its preparation and subsequent use in the construction of diverse heterocyclic systems. Due to its reactive nature, this reagent is typically prepared and used in situ or promptly after synthesis.
Synthetic Utility and Applications
The 2-phenylthiazole moiety is a key structural feature in numerous biologically active compounds, exhibiting a range of pharmacological activities. The introduction of a reactive iodomethyl group at the C4 position provides a convenient handle for the elaboration of this core structure through various C-C and C-heteroatom bond-forming reactions.
Key Applications:
-
N-Alkylation: The iodomethyl group serves as an excellent electrophile for the N-alkylation of various nitrogen-containing heterocycles, such as imidazoles, pyrazoles, triazoles, and pyridines. This allows for the synthesis of novel thiazole-containing quaternary ammonium salts and N-substituted heterocyclic derivatives with potential biological activities.
-
O- and S-Alkylation: Phenols, thiophenols, and other hydroxyl- or thiol-containing compounds can be readily O- or S-alkylated with this compound to generate the corresponding ethers and thioethers.
-
C-Alkylation: The compound can be employed as an alkylating agent for soft carbon nucleophiles, such as enolates and enamines, to introduce the 2-phenylthiazol-4-ylmethyl moiety into various carbocyclic and heterocyclic frameworks.
-
Synthesis of Fused Heterocycles: Through intramolecular cyclization strategies, derivatives of this compound can serve as precursors to fused bicyclic and polycyclic heterocyclic systems.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. The most common route involves the initial construction of the 4-(halomethyl)-2-phenylthiazole core, followed by a halide exchange reaction to introduce the iodine atom.
Synthesis of 4-(Chloromethyl)-2-phenylthiazole
A common precursor for this compound is its chloro-analogue, which can be synthesized from thiobenzamide and 1,3-dichloroacetone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1 eq.) in a suitable solvent such as ethanol or acetone.
-
Addition of Reagent: To the stirred solution, add 1,3-dichloroacetone (1.1 eq.) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(chloromethyl)-2-phenylthiazole.
Synthesis of this compound (Finkelstein Reaction)
The conversion of the more stable 4-(chloromethyl)-2-phenylthiazole to the highly reactive this compound is achieved via the Finkelstein reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 4-(chloromethyl)-2-phenylthiazole (1 eq.) in anhydrous acetone.
-
Addition of Reagent: Add sodium iodide (1.5 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. The formation of a precipitate (sodium chloride) indicates the progress of the reaction.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the precipitate. The filtrate is then concentrated under reduced pressure. The crude product is often used immediately in the next step without further purification due to its potential instability. If necessary, purification can be attempted by rapid column chromatography on silica gel.
Quantitative Data for Synthesis:
| Step | Precursor | Reagent | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiobenzamide | 1,3-Dichloroacetone | 4-(Chloromethyl)-2-phenylthiazole | Ethanol | Reflux | 4-6 | 70-85 |
| 2 | 4-(Chloromethyl)-2-phenylthiazole | Sodium Iodide | This compound | Acetone | Reflux | 12-24 | 85-95 (crude) |
Application Protocols: Heterocyclic Synthesis
N-Alkylation of Imidazole
This protocol describes a general procedure for the N-alkylation of imidazole using this compound to synthesize 1-((2-phenylthiazol-4-yl)methyl)-1H-imidazol-3-ium iodide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve imidazole (1 eq.) in a polar aprotic solvent such as acetonitrile or DMF.
-
Addition of Reagent: Add a solution of freshly prepared this compound (1.1 eq.) in the same solvent to the imidazole solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be triturated with diethyl ether to induce crystallization.
Quantitative Data for N-Alkylation:
| Nucleophile | Electrophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | This compound | 1-((2-phenylthiazol-4-yl)methyl)-1H-imidazol-3-ium iodide | Acetonitrile | Room Temp. | 8-12 | 80-90 |
Visualizations
Caption: Synthetic pathway to this compound.
Caption: General reaction scheme for the application of this compound.
Safety and Handling
This compound is expected to be a highly reactive and potentially lachrymatory compound. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its sensitivity, it is best prepared and used fresh. Store in a cool, dark place if temporary storage is necessary.
Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The yields and reaction times are indicative and may vary depending on the specific reaction conditions and scale.
Application Notes and Protocols: Reaction of 4-(Iodomethyl)-2-phenylthiazole with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-(aminomethyl)-2-phenylthiazole derivatives through the nucleophilic substitution of 4-(iodomethyl)-2-phenylthiazole with various amine nucleophiles. This reaction is a valuable tool in medicinal chemistry and drug development for the generation of diverse compound libraries, as the resulting 2-phenylthiazole-4-yl-methylamine scaffold is a key structural motif in various biologically active molecules.
The substitution reaction proceeds via a standard SN2 mechanism, where the amine nucleophile attacks the electrophilic carbon of the iodomethyl group, displacing the iodide leaving group. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydroiodic acid byproduct.
Key Applications:
-
Drug Discovery: Synthesis of novel derivatives for screening against a wide range of biological targets. The 2-phenylthiazole core is present in various compounds with anticancer, anti-inflammatory, and antimicrobial properties.
-
Combinatorial Chemistry: The straightforward nature of this reaction makes it highly suitable for the parallel synthesis of compound libraries with diverse amine building blocks.
-
Lead Optimization: Facile modification of the amine substituent allows for the fine-tuning of physicochemical properties and biological activity of lead compounds.
Reaction Data Summary
While specific data for the reaction of this compound is not extensively published, the following table summarizes typical reaction conditions and expected outcomes based on analogous reactions with other 4-(halomethyl)thiazole derivatives. The reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines in DMF has been shown to produce high yields of 81-96%. Similarly, a patent described the reaction of a thiazole intermediate with a protected aminobenzylamine in dichloromethane using potassium carbonate as a base, resulting in a 54.6% yield[1]. These examples suggest that the reaction of this compound with amines should proceed efficiently under similar conditions.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Aliphatic Amine | DMF or CH2Cl2 | K2CO3 or Et3N | Room Temperature to 50 | 2 - 12 | 70 - 95 |
| Secondary Aliphatic Amine | DMF or CH2Cl2 | K2CO3 or Et3N | Room Temperature to 50 | 4 - 16 | 65 - 90 |
| Aniline Derivatives | DMF or DMSO | K2CO3 or Cs2CO3 | 50 - 80 | 12 - 24 | 50 - 80 |
| Heterocyclic Amines | DMF or CH2Cl2 | K2CO3 or Et3N | Room Temperature to 50 | 2 - 12 | 75 - 95 |
Experimental Protocols
The following are generalized protocols for the reaction of this compound with a primary or secondary amine. These should be optimized for specific substrates.
Protocol 1: Reaction with a Primary Aliphatic Amine
Materials:
-
This compound
-
Primary aliphatic amine (e.g., benzylamine)
-
Potassium carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the primary aliphatic amine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(aminomethyl)-2-phenylthiazole derivative.
Protocol 2: Reaction with a Secondary Amine in Dichloromethane
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) and the secondary amine (1.5 eq) in anhydrous dichloromethane.
-
Add triethylamine (2.0 eq) to the solution and stir the mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, wash the mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Recrystallize the crude product or purify by column chromatography to yield the pure product.
Visualization of the Reaction Workflow
The following diagram illustrates the general workflow for the nucleophilic substitution reaction.
Caption: General workflow for the synthesis of 4-(aminomethyl)-2-phenylthiazole derivatives.
References
Application Notes & Protocols: Functionalization of Peptides and Proteins with 4-(Iodomethyl)-2-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Iodomethyl)-2-phenylthiazole is a thiol-reactive chemical probe used for the site-specific functionalization of peptides and proteins. As a haloacetyl-containing compound, it operates as a robust alkylating agent, demonstrating high reactivity towards nucleophilic amino acid side chains, particularly the thiol group of cysteine residues.
The key feature of this reagent is the covalent introduction of a 2-phenylthiazole moiety. The thiazole ring and its derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Covalent modification with this compound thus serves a dual purpose: it enables stable, site-specific labeling of biomolecules and simultaneously attaches a functionality with potential therapeutic or diagnostic relevance.
These notes provide an overview of the reaction mechanism, key applications, and detailed protocols for the use of this compound in bioconjugation workflows.
Reaction Mechanism: Cysteine Alkylation
The primary mechanism for the functionalization of peptides and proteins with this compound is the irreversible SN2 alkylation of cysteine's sulfhydryl (thiol) group. Under typical reaction conditions (neutral to slightly basic pH), the cysteine thiol is deprotonated to a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the iodomethyl group. This results in the displacement of the iodide leaving group and the formation of a stable thioether bond.
This reaction is highly efficient and specific for cysteine residues, which are often present in low abundance on protein surfaces, making them ideal targets for site-selective modification.[1]
Caption: SN2 alkylation of a cysteine thiol by this compound.
Application Notes
Site-Specific Labeling and Introduction of a Pharmacophore
The primary application is the stable, covalent attachment of the 2-phenylthiazole functional group to a specific cysteine residue on a peptide or protein. This can be used to:
-
Introduce a biologically active moiety: Leverage the known pharmacological properties of the thiazole scaffold.
-
Facilitate drug development: Create well-defined bioconjugates, such as antibody-drug conjugates (ADCs), where the precise location and stoichiometry of the attached moiety are controlled.
-
Serve as a structural probe: The rigid phenylthiazole group can be used to probe protein structure and interactions.
Peptide Macrocyclization
Analogous reagents, such as N-terminal 4-chloromethyl thiazoles, have been successfully employed for the intramolecular cyclization of peptides. A peptide designed with an N-terminal thiazole precursor and a strategically placed cysteine residue can undergo an intramolecular SN2 reaction, forming a stable, cyclic peptide. This technique is highly valuable for creating conformationally constrained peptides that often exhibit enhanced stability, binding affinity, and bioavailability.
Proteomics and Peptide Mapping
In proteomics workflows, reduction and alkylation of cysteines are critical steps performed before enzymatic digestion. Alkylation prevents the re-formation of disulfide bonds, ensuring that proteins remain denatured and accessible to proteases like trypsin. This leads to more complete digestion and significantly improves peptide recovery and sequence coverage in mass spectrometry (MS) analysis. While iodoacetamide is commonly used, this compound can serve the same purpose while adding a unique mass tag.
Important Experimental Considerations
-
pH: The alkylation reaction is pH-dependent. A pH range of 7.0-8.5 is optimal, as it promotes the formation of the reactive thiolate anion while minimizing potential side reactions with other nucleophilic residues like lysine or histidine.
-
Reducing Agent: Proteins with existing disulfide bonds must first be treated with a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to expose free thiol groups. The alkylating reagent should be added in molar excess relative to the reducing agent to ensure complete alkylation and prevent re-oxidation.
-
Light Sensitivity: Like many iodo-containing compounds, this compound may be light-sensitive. It is recommended to perform reactions in the dark or in amber vials to prevent degradation.[2]
-
Off-Target Reactions: Iodine-containing reagents like iodoacetamide and, by extension, this compound, have been shown to cause off-target alkylation of other residues, most notably methionine.[3] This should be considered during data analysis, and reaction conditions (e.g., concentration, time) should be optimized to maximize cysteine specificity.
Data Presentation
Quantitative data for this compound is not widely published. The tables below summarize the properties of this reagent in the context of other common alkylating agents.
Table 1: Properties of Common Cysteine Alkylating Reagents
| Reagent | Mass Shift (Monoisotopic) | Key Advantages | Potential Disadvantages |
|---|---|---|---|
| Iodoacetamide (IAM) | +57.021 Da | High reactivity, well-characterized, cost-effective. | Can cause off-target modification of Met, His, Lys; light-sensitive.[3] |
| Acrylamide | +71.037 Da | Lower off-target reactivity compared to IAM, stable.[3] | Slower reaction kinetics than IAM. |
| This compound | +284.962 Da | Introduces a large, unique mass tag and a biologically relevant pharmacophore. | Potential for off-target reactivity similar to IAM; higher cost. |
Table 2: Qualitative Comparison of Alkylation Reagents in Proteomics
| Feature | Iodine-Containing Reagents (e.g., IAM, 4-Iodomethyl-2-phenylthiazole) | Non-Iodine Reagents (e.g., Acrylamide) |
|---|---|---|
| Cysteine Alkylation Efficiency | Very High | High |
| Reaction Speed | Fast (typically 30-60 min at RT) | Slower |
| Major Off-Target Residue | Methionine[3] | Less prone to Met modification.[3] |
| Impact on MS/MS Identification | Can lead to neutral loss from modified Met, potentially reducing peptide identification rates.[3] | Generally fewer side reactions, leading to cleaner spectra and higher identification rates.[3] |
Experimental Protocols
The following are representative protocols based on standard procedures for cysteine alkylation. Optimization may be required for specific peptides or proteins.
Protocol 1: General Labeling of a Cysteine-Containing Protein
1. Materials and Reagents:
-
Cysteine-containing protein/peptide of interest.
-
Reduction Buffer: 50 mM Tris-HCl, pH 8.0, containing 1-2 M Guanidine HCl or Urea (for denaturation, if needed).
-
Reducing Agent Stock: 200 mM DTT in water.
-
Alkylation Reagent Stock: 100 mM this compound in a water-miscible organic solvent (e.g., DMSO or DMF). Prepare fresh.
-
Quenching Solution: 1 M DTT or 2-Mercaptoethanol.
-
Purification system (e.g., HPLC, dialysis cassettes, desalting columns).
2. Procedure:
-
Protein Preparation: Dissolve the protein in Reduction Buffer to a final concentration of 1-5 mg/mL. If the protein is in a different buffer, perform a buffer exchange.
-
Reduction: Add the 200 mM DTT stock solution to the protein sample to achieve a final DTT concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.
-
Alkylation: Add the 100 mM this compound stock solution to the reduced protein sample. A common starting point is a 2- to 5-fold molar excess of the alkylating reagent over the total concentration of DTT (e.g., 20-50 mM final concentration).
-
Note: This ensures that the reducing agent is consumed, allowing the protein thiols to be alkylated.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM. This will consume any unreacted this compound. Incubate for 15 minutes.
-
Purification: Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS), or by using a desalting column for peptides and small proteins. For high-purity samples, reverse-phase HPLC is recommended.
Protocol 2: Characterization by Mass Spectrometry
-
Analyze both the unlabeled and labeled protein/peptide samples using MALDI-TOF or ESI-MS.
-
Calculate the expected mass increase upon modification. The addition of a 2-phenyl-4-thiazolylmethyl group corresponds to a monoisotopic mass shift of +284.962 Da per cysteine residue.
-
Compare the observed mass of the labeled sample to the theoretical mass. A successful reaction will show a peak corresponding to the original mass plus integer multiples of 284.962 Da, depending on the number of accessible cysteine residues.
-
For proteins, the sample can be subjected to tryptic digestion followed by LC-MS/MS analysis (peptide mapping) to confirm the exact site(s) of modification.
Visualizations
Caption: Workflow for protein functionalization with this compound.
Caption: Intramolecular reaction of a halomethylthiazole and cysteine to form a cyclic peptide.
References
- 1. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of the 2-Phenylthiazole Moiety in CYP51 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the quest for novel antifungal agents, Lanosterol 14α-demethylase (CYP51) has been a clinically validated and crucial target. CYP51 is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane responsible for maintaining its integrity and fluidity.[1][2] Inhibition of this enzyme disrupts the fungal membrane, leading to cell death. The 2-phenylthiazole scaffold has emerged as a privileged structure in the design of potent CYP51 inhibitors. This is evidenced by the clinical success of drugs like Isavuconazole and Fosravuconazole, both of which contain this moiety and have received FDA approval.[3] The thiazole ring system offers a stable, aromatic core that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for rational drug design.[3][4]
This document provides an overview of the mechanism, structure-activity relationships (SAR), and quantitative data for 2-phenylthiazole-based CYP51 inhibitors, along with detailed protocols for their evaluation.
Mechanism of Action
The primary mechanism of action for 2-phenylthiazole derivatives, similar to other azole antifungals, is the inhibition of CYP51.[3] The nitrogen atom in the thiazole ring coordinates with the heme iron atom in the active site of the CYP51 enzyme. This interaction prevents the binding and subsequent demethylation of the natural substrate, lanosterol. The blockage of this critical step in the ergosterol biosynthesis pathway leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3] This alteration severely compromises the membrane's structural integrity and the function of membrane-bound proteins, ultimately resulting in the inhibition of fungal growth and cell death.[3]
Structure-Activity Relationship (SAR) and Lead Optimization
Rational drug design has been employed to optimize the antifungal activity of 2-phenylthiazole derivatives. Starting from lead compounds like SCZ-14, which showed moderate antifungal activity (MIC: 1–16 µg/mL), structural modifications have led to compounds with significantly enhanced potency.[3]
Key SAR insights include:
-
Substituents on the Thiazole Ring: Molecular docking studies suggested that bulky substituents at the 4-position of the thiazole ring could cause steric clashes within the CYP51 active site (e.g., with Tyr118). Removing these substituents or replacing them with smaller groups generally improves activity.[5]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring are critical for activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), often enhance potency. This is a common feature in many azole antifungals and contributes to favorable interactions within the enzyme's binding pocket.
-
Side Chain Modifications: The side chain attached to the thiazole core is extensively modified to improve binding affinity, selectivity over human CYP51, and physicochemical properties like solubility and metabolic stability.
Quantitative Data
The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) and enzyme inhibitory potency (IC₅₀) of selected 2-phenylthiazole derivatives against various fungal pathogens and CYP51, respectively.
Table 1: In Vitro Antifungal Activity (MIC₈₀, µg/mL) of Optimized 2-Phenylthiazole Derivatives.
| Compound | C. albicans (SC5314) | C. tropicalis | C. neoformans | C. parapsilosis | C. glabrata | C. krusei | FLC-Resistant C. albicans |
|---|---|---|---|---|---|---|---|
| Lead (SCZ-14) | 1 | 2 | 2 | 4 | 8 | 16 | 4–>64 |
| B9 | 0.06 | 0.125 | 0.125 | 0.25 | 0.5 | 1 | 1–8 |
| B10 | 0.125 | 0.25 | 0.25 | 0.5 | 1 | 2 | 2–16 |
| Fluconazole (FLC) | 0.25 | 0.5 | 1 | 1 | 8 | 32 | >64 |
Data compiled from Li et al., 2025.[5][6] MIC₈₀ is the minimum concentration required to inhibit 80% of fungal growth.
Table 2: CYP51 Enzyme Inhibition (IC₅₀, µM) Data.
| Compound | C. albicans CYP51 (CaCYP51) IC₅₀ (µM) | Human CYP51 IC₅₀ (µM) | Selectivity Index (Human/CaCYP51) |
|---|---|---|---|
| Derivative 5d | 0.39 | - | - |
| Derivative 5f | 0.46 | - | - |
| Derivative 12c | 0.33 | 152.2 | 461 |
| Fluconazole | 0.31 | 150.0 | 484 |
| Posaconazole | 0.20 | 123.0 | 615 |
Data compiled from Warrilow et al., 2019.[7] The selectivity index indicates the preference for inhibiting the fungal enzyme over the human homolog.
Experimental Protocols
Protocol 1: Fungal CYP51 Inhibition Assay (Reconstitution Assay)
This protocol describes a method to determine the IC₅₀ value of a test compound against a purified, recombinant fungal CYP51 enzyme.
Materials:
-
Purified recombinant fungal CYP51
-
Purified recombinant cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
LC-MS/MS or HPLC system
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Prepare working solutions of CYP51 (e.g., 0.1-1 µM), CPR (e.g., 2 µM), lanosterol (e.g., 50 µM), and NADPH (e.g., 100 µM) in assay buffer.[8]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, CYP51, and CPR to each well.
-
Add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control inhibitor (e.g., fluconazole).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Add the lanosterol solution to each well to start the pre-reaction incubation.
-
Initiate the enzymatic reaction by adding the NADPH solution to all wells.[8]
-
Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes), ensuring the reaction in the control wells remains in the linear range.
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a quenching solution, such as cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to an analysis plate or vials.
-
Analyze the formation of the 14-demethylated product using a validated LC-MS/MS or HPLC method.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains, following guidelines similar to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 methodology.[5]
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
Culture medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)
-
Test compounds dissolved in DMSO
-
Sterile 96-well flat-bottom microplates
-
Spectrophotometer or microplate reader (OD₆₀₀ nm)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in the RPMI test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[9][10]
-
-
Plate Preparation:
-
Prepare 2-fold serial dilutions of the test compound in the 96-well plate using the RPMI medium. The typical concentration range is 0.03 to 64 µg/mL.
-
Add 100 µL of the appropriate drug dilution to each well.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Endpoint Determination:
-
After incubation, determine the MIC. For azole-type inhibitors, the endpoint is often the MIC₈₀, defined as the lowest drug concentration that causes an 80% reduction in turbidity (growth) compared to the drug-free growth control.[5]
-
Growth can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.[11]
-
Calculate the % growth inhibition: [1 - (OD_test_well / OD_growth_control)] * 100. The MIC₈₀ is the lowest concentration achieving ≥80% inhibition.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 11. 2.3. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
Troubleshooting & Optimization
optimizing reaction conditions for 4-(Iodomethyl)-2-phenylthiazole alkylation
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 4-(Iodomethyl)-2-phenylthiazole as an alkylating agent. The information is designed to help optimize reaction conditions, mitigate common issues, and ensure successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for an alkylation reaction with this compound?
A1: Due to the high reactivity of the iodomethyl group, mild conditions are often sufficient. A good starting point is to react your nucleophile with a slight excess (1.1-1.2 equivalents) of this compound in a polar aprotic solvent like acetonitrile (MeCN) or acetone. The use of a mild inorganic base such as potassium carbonate (K₂CO₃) is common. The reaction can typically be initiated at room temperature and monitored for progress before applying heat. The iodo- leaving group is superior to bromo- or chloro- alternatives, often resulting in higher yields under milder conditions.[1]
Q2: My reaction yield is very low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Nucleophile Reactivity: If your nucleophile is weak, a stronger base (e.g., Cesium Carbonate, Sodium Hydride) may be required to deprotonate it effectively.
-
Temperature: While starting at room temperature is advised, some reactions may require heating. Try increasing the temperature incrementally to 40-60 °C and monitor for product formation versus decomposition.
-
Reagent Stability: Ensure the this compound has not degraded. Iodides can be sensitive to light and prolonged storage. It is best to use it fresh or store it in a cool, dark environment.
-
Stoichiometry: Ensure the molar ratios are correct. An excess of the alkylating agent is typical, but a large excess might lead to side reactions.
-
Solvent Choice: The solvent can significantly impact reaction rates and solubility. If MeCN is not effective, consider DMF for higher temperatures or THF for specific substrates.
Q3: I'm observing a significant amount of an unexpected side product. What could it be?
A3: A common side reaction is the self-alkylation or quaternization of the thiazole nitrogen.[2][3] This occurs when a molecule of this compound reacts with the nitrogen atom of another molecule, forming a thiazolium salt.[2][4] This is more prevalent under harsh conditions (strong base, high temperature).
To minimize this side product:
-
Add the this compound solution slowly (dropwise) to the solution of the nucleophile and base. This keeps the instantaneous concentration of the alkylating agent low.
-
Use the mildest base and lowest temperature that afford a reasonable reaction rate.
-
Ensure your primary nucleophile is sufficiently reactive to compete effectively with the thiazole nitrogen.
Q4: How do I choose the appropriate base and solvent for my specific nucleophile?
A4: The choice of base and solvent is critical and depends on the pKa of your nucleophile. The table below provides a general guideline.
| Base | Solvent Compatibility | Typical Nucleophiles | Considerations |
| K₂CO₃ | MeCN, Acetone, DMF | Phenols, primary/secondary amines, thiols | Mild and inexpensive. Heterogeneous, so requires good stirring. |
| Cs₂CO₃ | MeCN, DMF, THF | Less acidic phenols, hindered amines | More soluble and often more effective than K₂CO₃, but more expensive. |
| NaH | THF, DMF | Alcohols, thiols, amides | Very strong, non-nucleophilic base. Requires anhydrous conditions. |
| DBU | MeCN, THF, CH₂Cl₂ | General purpose organic base for sensitive substrates | Homogeneous, strong, non-nucleophilic. Can be difficult to remove. |
| Triethylamine | CH₂Cl₂, MeCN | Primary/secondary amines (as an acid scavenger) | Often used to neutralize HCl/HBr generated in situ, less common for iodides. |
Q5: Is this compound stable, and what are the proper handling procedures?
A5: Iodomethyl compounds are generally more reactive and less stable than their chloro- or bromo- analogs. They can be sensitive to light, heat, and moisture.
-
Storage: Store in an amber vial or a container protected from light, in a refrigerator or freezer, under an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Weigh out and prepare solutions promptly before use. Avoid prolonged exposure to ambient light and air. If you notice the solid has developed a dark color (often indicating iodine formation), its purity may be compromised.
Troubleshooting Guide
| Problem Observed | Potential Cause | Suggested Solution |
| No Reaction | 1. Insufficiently strong base. 2. Temperature too low. 3. Degraded alkylating agent. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). 2. Increase temperature to 40-80 °C. 3. Use a fresh bottle of this compound. |
| Low Yield | 1. Incomplete reaction. 2. Steric hindrance. 3. Poor solubility of reagents. | 1. Increase reaction time or temperature. 2. Switch to a less hindered base or a higher boiling point solvent (e.g., DMF). 3. Screen alternative solvents. |
| Multiple Products | 1. Self-alkylation (quaternization). 2. Multiple reactive sites on the nucleophile. | 1. Add alkylating agent slowly; use milder conditions. 2. Employ a protecting group strategy for the nucleophile. |
| Product Decomposition | 1. Temperature too high. 2. Product is unstable to the base used. | 1. Reduce the reaction temperature. 2. Use a milder base or perform an extractive workup promptly after reaction completion. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous acetonitrile (MeCN, approx. 0.1 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkylating Agent: In a separate flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous MeCN.
-
Reaction: Add the alkylating agent solution dropwise to the stirring amine suspension at room temperature over 15 minutes.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for optimizing the alkylation reaction.
Caption: Troubleshooting decision tree for common reaction issues.
Caption: Desired alkylation pathway versus a common side reaction.
References
- 1. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 4-(Iodomethyl)-2-phenylthiazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Iodomethyl)-2-phenylthiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity of the Final Product After Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the solvent system may not be optimal for separating the desired product from impurities. |
| Troubleshooting Steps: 1. Perform thin-layer chromatography (TLC) with a range of solvent systems of varying polarities (e.g., different ratios of ethyl acetate/hexane or dichloromethane/acetone) to identify a system that provides good separation between the product spot and impurity spots.[1] 2. A good separation is indicated by a clear difference in the Retention Factor (Rf) values. | |
| Column Overloading | Too much crude product applied to the chromatography column can lead to poor separation. |
| Troubleshooting Steps: 1. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase (silica gel). 2. If overloading is suspected, reduce the amount of crude material loaded onto the column in subsequent purification attempts. | |
| Co-eluting Impurities | An impurity may have a similar polarity to the product, making separation by standard chromatography difficult. |
| Troubleshooting Steps: 1. Try a different stationary phase for chromatography (e.g., alumina instead of silica gel). 2. Consider an alternative purification technique such as recrystallization. |
Issue 2: Product Degradation During Purification
| Potential Cause | Recommended Solution |
| Sensitivity to Light or Heat | Iodinated compounds can be sensitive to light and heat, leading to degradation. |
| Troubleshooting Steps: 1. Protect the product from light by wrapping flasks and columns in aluminum foil. 2. Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a reduced temperature and pressure. | |
| Acidic Conditions | Residual acid from the reaction or acidic silica gel can cause decomposition. |
| Troubleshooting Steps: 1. Neutralize the crude product with a mild base (e.g., saturated sodium bicarbonate solution) during the work-up procedure before chromatography. 2. Use neutralized silica gel for column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most commonly employed method for the purification of this compound and similar thiazole derivatives is column chromatography.[1] This technique allows for the separation of the desired product from unreacted starting materials and byproducts based on differences in their polarity.
Q2: Which solvent systems are typically used for column chromatography of 2-phenylthiazole derivatives?
A2: Several solvent systems have been successfully used for the purification of related 2-phenylthiazole compounds. The choice of solvent will depend on the specific impurities present. Commonly used systems include:
-
Ethyl acetate/Hexane (e.g., in ratios from 10-20%)[1]
-
Dichloromethane/Acetone (e.g., in ratios from 0-2%)[1]
-
Dichloromethane[1]
It is highly recommended to first perform TLC analysis to determine the optimal solvent system for your specific crude product.
Q3: Can recrystallization be used to purify this compound?
A3: Yes, recrystallization can be a viable purification method, especially for removing impurities with different solubility profiles. The choice of solvent is crucial for successful recrystallization. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. Ethanol has been noted as a recrystallization solvent for a similar 2-phenylthiazole derivative.[1]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography. By spotting the crude mixture, fractions collected from the column, and a pure standard (if available) on a TLC plate, you can track the separation and identify the fractions containing the pure product.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the eluent through it until the packed bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
References
common side reactions with 4-(Iodomethyl)-2-phenylthiazole and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Iodomethyl)-2-phenylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterocyclic organic compound commonly used as an alkylating agent in organic synthesis. Its reactivity stems from the presence of a good leaving group (iodide) attached to a methyl group on the thiazole ring. It is frequently employed to introduce the 2-phenylthiazole-4-ylmethyl moiety onto various nucleophiles, such as amines, thiols, and phenols.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and reactivity of this compound, it is recommended to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, moisture, and air can lead to degradation. For long-term storage, refrigeration (2-8 °C) is advised.
Q3: What are the primary safety concerns when working with this compound?
As an alkylating agent, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Alkylating agents are potentially mutagenic and should be handled in a well-ventilated fume hood.
Troubleshooting Guide for Common Side Reactions
Researchers may encounter several side reactions when using this compound. This guide outlines potential issues, their causes, and solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Avoidance Strategies |
| Low yield of the desired alkylated product | 1. Degradation of this compound: The reagent may have degraded due to improper storage or handling. 2. Suboptimal reaction conditions: Incorrect temperature, solvent, or base can lead to poor conversion. 3. Steric hindrance: The nucleophile may be too sterically hindered for efficient alkylation. | 1. Verify reagent quality: Use freshly acquired or properly stored reagent. Consider purification by recrystallization if degradation is suspected. 2. Optimize reaction conditions: Screen different solvents, bases, and temperatures. A non-polar aprotic solvent and a non-nucleophilic base are often a good starting point. 3. Use a less hindered nucleophile or a different synthetic route. |
| Formation of a significant amount of 4-methyl-2-phenylthiazole | Reduction of the iodomethyl group: Trace amounts of reducing agents or certain reaction conditions can lead to the reduction of the C-I bond. | 1. Use anhydrous and deoxygenated solvents. 2. Avoid reagents that can act as reducing agents. 3. Purify all starting materials to remove impurities. |
| Presence of a high molecular weight impurity | Dimerization or oligomerization: The reagent can potentially react with itself, especially at high concentrations or temperatures. | 1. Use a higher dilution of the reagent. 2. Add the reagent slowly to the reaction mixture. 3. Maintain a lower reaction temperature. |
| Formation of a polar, water-soluble byproduct | Hydrolysis of the iodomethyl group: The presence of water can lead to the hydrolysis of the iodomethyl group to a hydroxymethyl group, forming 4-(hydroxymethyl)-2-phenylthiazole. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere to exclude atmospheric moisture. |
| Formation of a quaternary salt | N-alkylation of the thiazole ring: The nitrogen atom of the thiazole ring can act as a nucleophile, leading to self-alkylation or reaction with another molecule of the reagent, forming a quaternary ammonium salt. This is more likely with prolonged reaction times or excess reagent. | 1. Use a stoichiometric amount of the alkylating agent. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Consider using a milder base. |
Experimental Protocols
General Protocol for N-Alkylation using this compound
This protocol describes a general procedure for the N-alkylation of a primary or secondary amine.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF, or THF)
-
Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a dry flask under an inert atmosphere, add the amine substrate (1.0 eq) and the anhydrous solvent.
-
Add the non-nucleophilic base (1.1 - 1.5 eq) to the solution and stir.
-
In a separate flask, dissolve this compound (1.0 - 1.2 eq) in the anhydrous solvent.
-
Slowly add the solution of this compound to the amine solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for N-alkylation using this compound.
Caption: Troubleshooting decision tree for common side reactions.
Technical Support Center: Synthesis of 4-(Iodomethyl)-2-phenylthiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 4-(Iodomethyl)-2-phenylthiazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis process.
Troubleshooting Guides & FAQs
This section is designed to provide quick answers and solutions to common problems that may arise during the synthesis of this compound and its precursors.
Synthesis of (2-Phenylthiazol-4-yl)methanol (Precursor)
-
Q1: My yield of (2-Phenylthiazol-4-yl)methanol is low. What are the common causes?
-
A1: Low yields in the Hantzsch thiazole synthesis, a common route to this precursor, can stem from several factors. Incomplete reaction due to insufficient heating or reaction time is a primary cause. Ensure the reaction mixture is refluxed for an adequate period. The purity of starting materials, particularly thiobenzamide and 1,3-dichloroacetone, is critical. Impurities can lead to unwanted side reactions and lower the yield of the desired product. Finally, inefficient product extraction and purification can result in significant loss of material.
-
-
Q2: I am observing multiple spots on my TLC plate after the synthesis of (2-Phenylthiazol-4-yl)methanol. What are the likely side products?
-
A2: The formation of isomeric thiazoles is a common side reaction. This can occur if there are impurities in the starting materials or if the reaction conditions are not carefully controlled. Over-alkylation of the thiazole ring is another possibility, leading to the formation of polysubstituted byproducts. Unreacted starting materials will also appear on the TLC plate.
-
Conversion of (2-Phenylthiazol-4-yl)methanol to 4-(Chloromethyl)-2-phenylthiazole
-
Q3: The chlorination of (2-Phenylthiazol-4-yl)methanol with thionyl chloride is not going to completion. How can I improve the conversion?
-
A3: Ensure that the thionyl chloride used is fresh and of high purity, as it can decompose over time. The reaction should be carried out under anhydrous conditions, as any moisture will react with thionyl chloride, reducing its effectiveness. Using a slight excess of thionyl chloride (1.1-1.2 equivalents) can help drive the reaction to completion. The reaction temperature is also important; while often performed at room temperature, gentle heating may be necessary for less reactive substrates.
-
-
Q4: I am getting a dark-colored reaction mixture and charring during the chlorination step. What is causing this?
-
A4: This is often indicative of decomposition of the starting material or product. Thionyl chloride is a strong dehydrating and chlorinating agent and can cause degradation if the reaction temperature is too high or if the reaction is left for an extended period. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitoring the progress closely by TLC can help mitigate this issue.
-
Synthesis of this compound
-
Q5: My Finkelstein reaction to produce this compound from the chloromethyl derivative is slow or incomplete. How can I increase the reaction rate and yield?
-
A5: The Finkelstein reaction is an equilibrium process.[1][2] To drive it towards the product, use a significant excess of sodium iodide (typically 3-5 equivalents). The choice of solvent is crucial; acetone is commonly used because sodium chloride is poorly soluble in it, which helps to shift the equilibrium.[1] Ensure the acetone is anhydrous, as water can interfere with the reaction. Increasing the reaction temperature by refluxing the mixture will also increase the reaction rate.
-
-
Q6: I am using the Appel reaction to convert the alcohol directly to the iodomethyl derivative, but the yield is poor. What are some troubleshooting tips?
-
A6: The Appel reaction requires anhydrous conditions to be successful.[3] Ensure all glassware is flame-dried and solvents are properly dried. The purity of triphenylphosphine and iodine is also critical. Use of imidazole as a base is common in this reaction and can improve yields.[1][3] The order of addition of reagents can also be important; typically, the alcohol, triphenylphosphine, and imidazole are mixed before the dropwise addition of a solution of iodine.[1]
-
-
Q7: I am having difficulty removing triphenylphosphine oxide byproduct from my final product. What is the best way to purify this compound?
-
A7: Triphenylphosphine oxide is a common byproduct of the Appel reaction and can be challenging to remove completely.[4] Purification by column chromatography on silica gel is the most effective method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, will typically allow for good separation. In some cases, trituration of the crude product with a solvent in which the desired product is soluble but the triphenylphosphine oxide is not (e.g., diethyl ether) can be effective.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound.
| Step | Starting Material | Reagents and Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiobenzamide, 1,3-Dichloroacetone | Ethanol | Reflux | 4 - 6 | 70 - 85 |
| 2 | (2-Phenylthiazol-4-yl)methanol | Thionyl Chloride, Dichloromethane | 0 - 25 | 1 - 3 | 85 - 95 |
| 3a | 4-(Chloromethyl)-2-phenylthiazole | Sodium Iodide, Acetone | Reflux | 12 - 24 | 80 - 90 |
| 3b | (2-Phenylthiazol-4-yl)methanol | Triphenylphosphine, Iodine, Imidazole, Dichloromethane | 0 - 25 | 12 - 16 | 75 - 85 |
Experimental Protocols
Protocol 1: Synthesis of (2-Phenylthiazol-4-yl)methanol
This protocol is based on the Hantzsch thiazole synthesis followed by reduction.
-
Step 1: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate. To a solution of thiobenzamide (1.0 eq) in ethanol, add ethyl bromopyruvate (1.1 eq). Heat the mixture to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.
-
Step 2: Reduction to (2-Phenylthiazol-4-yl)methanol. The crude ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄) (1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via a Two-Step Process
-
Step 1: Synthesis of 4-(Chloromethyl)-2-phenylthiazole. To a solution of (2-Phenylthiazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C, add thionyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 4-(chloromethyl)-2-phenylthiazole, which is often used in the next step without further purification.
-
Step 2: Finkelstein Reaction. To a solution of crude 4-(chloromethyl)-2-phenylthiazole (1.0 eq) in anhydrous acetone, add sodium iodide (3.0 eq). Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound, which can be further purified by column chromatography.[1]
Protocol 3: Direct Synthesis of this compound via the Appel Reaction
To a solution of (2-Phenylthiazol-4-yl)methanol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous dichloromethane at 0 °C, add a solution of iodine (1.5 eq) in dichloromethane dropwise.[1] The reaction mixture is stirred at room temperature for 12-16 hours. The reaction progress is monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to separate the desired product from the triphenylphosphine oxide byproduct.[1][3]
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
stability of 4-(Iodomethyl)-2-phenylthiazole in different solvents
Technical Support Center: 4-(Iodomethyl)-2-phenylthiazole
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential stability issues encountered during the handling, storage, and use of this compound in various solvents.
Troubleshooting Guides
Issue: Rapid degradation of this compound observed in solution.
-
Question: I am observing rapid degradation of my this compound shortly after dissolving it. What could be the cause?
-
Answer: The primary cause of degradation for this compound is likely nucleophilic substitution at the iodomethyl group. The iodide is an excellent leaving group, making the methylene carbon susceptible to attack by nucleophiles. The rate of this degradation is highly dependent on the solvent used and the presence of any nucleophilic species.
-
Troubleshooting Steps:
-
Solvent Selection: Evaluate the solvent system you are using. Protic solvents like water and alcohols can act as weak nucleophiles, leading to slow degradation. Polar aprotic solvents such as DMF and DMSO can accelerate reactions with any trace nucleophiles. Consider using a less reactive, non-polar aprotic solvent if your experimental conditions allow.
-
Identify Nucleophiles: Check for the presence of any nucleophilic reagents in your reaction mixture. Common laboratory nucleophiles include amines, thiols, and even trace amounts of water or hydroxide.
-
Temperature Control: Degradation reactions are typically accelerated at higher temperatures. Ensure your solutions are kept at the lowest practical temperature for your experiment.
-
pH Monitoring: The stability of the thiazole ring and the reactivity of potential nucleophiles can be pH-dependent. Ensure the pH of your solution is controlled and appropriate for the stability of the compound.
-
-
Issue: Inconsistent results in reactions involving this compound.
-
Question: My reactions with this compound are giving inconsistent yields and multiple unexpected byproducts. Why might this be happening?
-
Answer: Inconsistent results are often a symptom of compound instability. If the starting material is degrading at a variable rate, the concentration of the active reagent will not be consistent between experiments.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. Avoid storing the compound in solution for extended periods.
-
Inert Atmosphere: If your solvent is susceptible to peroxide formation or if you are working with sensitive reagents, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Purity Analysis: Verify the purity of your this compound before use. Impurities could act as catalysts for degradation or participate in side reactions.
-
Solvent Purity: Use high-purity, anhydrous solvents whenever possible to minimize the presence of nucleophilic impurities like water.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended solvents for dissolving and storing this compound?
-
A1: For short-term storage and immediate use, non-polar aprotic solvents such as toluene or dichloromethane are generally preferred to minimize nucleophilic attack. If polar solvents are required for your experiment, polar aprotic solvents like acetone or acetonitrile may be used, but solutions should be prepared fresh and used immediately. Protic solvents like alcohols and water should be used with caution as they can lead to solvolysis.
-
-
Q2: How does temperature affect the stability of this compound?
-
A2: As with most chemical reactions, the rate of degradation of this compound increases with temperature. It is recommended to store the solid material at low temperatures (e.g., 2-8 °C) and to conduct reactions at the lowest temperature that allows for a reasonable reaction rate.
-
-
Q3: What are the likely degradation products of this compound?
-
A3: The primary degradation products will result from the substitution of the iodide. For example, in the presence of water, the degradation product would be 4-(Hydroxymethyl)-2-phenylthiazole. If an amine is present, an aminomethyl derivative will be formed.
-
-
Q4: Is this compound sensitive to light?
Data Presentation
Table 1: General Solvent Recommendations for Handling this compound
| Solvent Class | Examples | Suitability for Storage (in solution) | Risk of Degradation | Primary Degradation Pathway |
| Non-Polar Aprotic | Toluene, Dichloromethane | Recommended for short-term | Low | Minimal |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Use immediately | Moderate to High | SN2 with trace nucleophiles |
| Polar Protic | Water, Methanol, Ethanol | Not Recommended | High | Solvolysis (SN1 or SN2) |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in a Given Solvent
-
Solution Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the test solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare multiple identical samples for analysis at different time points.
-
-
Incubation:
-
Store the samples under controlled conditions (e.g., constant temperature, protected from light).
-
Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, take an aliquot from one of the samples.
-
Analyze the sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The HPLC method should be able to separate the parent compound from potential degradation products.
-
-
Data Interpretation:
-
Quantify the peak area of the this compound at each time point.
-
Calculate the percentage of the compound remaining over time.
-
This data can be used to estimate the rate of degradation in the tested solvent.
-
Mandatory Visualization
Caption: SN2 degradation pathway of this compound.
troubleshooting guide for reactions involving 4-(Iodomethyl)-2-phenylthiazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for reactions involving 4-(Iodomethyl)-2-phenylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
A1: this compound is primarily used as an electrophile in nucleophilic substitution reactions. The iodomethyl group is an excellent leaving group, making the methylene carbon susceptible to attack by a wide range of nucleophiles, such as amines, thiols, alcohols, and carbanions. This reactivity is characteristic of SN2 reactions.[1][2][3]
Q2: How should this compound be stored?
A2: Due to the lability of the carbon-iodine bond, especially when exposed to light and heat, this compound should be stored in a cool, dark, and dry place.[4][5] An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent degradation. It is advisable to store it in a refrigerator.[6]
Q3: What are some common solvents for reactions with this compound?
A3: The choice of solvent depends on the specific reaction and nucleophile. For SN2 reactions, polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[1] Common choices include dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF), and acetone. Protic solvents like ethanol or water can be used but may lead to slower reaction rates due to solvation of the nucleophile.[3]
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material, product, and any potential byproducts. Staining with an appropriate agent (e.g., potassium permanganate or iodine vapor) can help visualize the spots if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Starting Material | This compound can degrade over time, especially if not stored properly. Before use, check the purity of the starting material by NMR or LC-MS. If degraded, consider purification by recrystallization or column chromatography, or purchase a fresh batch. |
| Poor Nucleophilicity | The chosen nucleophile may not be strong enough to displace the iodide. Consider using a stronger nucleophile or adding a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to deprotonate the nucleophile and increase its reactivity. For weakly nucleophilic amines, the addition of a base is crucial. |
| Steric Hindrance | Significant steric bulk on either the nucleophile or the thiazole ring can hinder the SN2 reaction.[1] If possible, consider using a less sterically hindered nucleophile. Increasing the reaction temperature may help overcome the activation energy barrier, but be cautious of potential side reactions. |
| Inappropriate Solvent | The use of protic solvents can solvate the nucleophile and reduce its reactivity.[3] Switch to a polar aprotic solvent like DMF or ACN to enhance the reaction rate. |
| Insufficient Reaction Time or Temperature | The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction by TLC over an extended period. If the reaction is sluggish, consider a moderate increase in temperature (e.g., from room temperature to 40-60 °C). |
Issue 2: Formation of Multiple Products/Byproducts
| Potential Cause | Troubleshooting Steps |
| Over-alkylation of Nucleophile | Primary amines can undergo double alkylation to form a tertiary amine. To minimize this, use a slight excess of the amine nucleophile relative to the this compound. |
| Elimination Reactions | Although less common with a primary iodide, elimination reactions can occur, especially with sterically hindered or strongly basic nucleophiles. Use a non-nucleophilic base if a base is required, and maintain a moderate reaction temperature. |
| Side Reactions of the Thiazole Ring | The thiazole ring itself can be reactive under certain conditions, although it is generally stable. Avoid harsh reaction conditions (very high temperatures or strong acids/bases) unless intended for a specific transformation. |
| Hydrolysis of the Product | If water is present in the reaction mixture, hydrolysis of the product may occur, especially if the product is unstable under the reaction conditions. Ensure the use of dry solvents and an inert atmosphere. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Product and Starting Material | If the product and this compound have similar polarities, separation by column chromatography can be challenging. Optimize the eluent system for TLC to achieve better separation before attempting column chromatography. A gradient elution may be necessary. |
| Product is a Salt | If the product is a salt (e.g., an ammonium salt), it may be highly polar and difficult to purify by standard silica gel chromatography. Consider converting the salt to the free base by washing with a mild aqueous base (e.g., sodium bicarbonate solution) during the work-up. Alternatively, reverse-phase chromatography may be an option. |
| Product is Water Soluble | If the product has high water solubility, it may be lost during the aqueous work-up. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Primary Amine
This protocol describes a general method for the reaction of this compound with a primary amine to form a secondary amine.
Materials:
-
This compound
-
Primary amine (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the primary amine (1.2 eq.) to the solution, followed by DIPEA (1.5 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Once the reaction is complete (as indicated by the consumption of the starting material), dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure for Nucleophilic Substitution with a Thiol
This protocol outlines a general method for the reaction of this compound with a thiol to form a thioether.
Materials:
-
This compound
-
Thiol (1.1 equivalents)
-
Potassium carbonate (K2CO3) (1.5 equivalents)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol (1.1 eq.) in anhydrous ACN, add potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15-20 minutes to form the thiolate.
-
Add a solution of this compound in anhydrous ACN to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C10H8INS | 301.15 | Solid |
| 4-(Chloromethyl)-2-phenylthiazole | C10H8ClNS | 209.70 | Not specified |
| 4-Methyl-2-phenylthiazole | C10H9NS | 175.25 | Not specified |
Table 2: 1H NMR and 13C NMR Data for Related Phenylthiazole Structures
| Compound | Solvent | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) | Reference |
| 2-Amino-4-phenylthiazole | CDCl3 | Aromatic protons and thiazole proton typically appear between 7.0-8.0 ppm. The -NH2 protons are broad and their chemical shift is concentration-dependent. | Aromatic and thiazole carbons appear in the range of 100-170 ppm. | [7][8] |
| 4-Phenylthiazole | CDCl3 | Aromatic and thiazole protons are observed in the aromatic region. | Aromatic and thiazole carbons are observed in the aromatic region. | [9] |
| N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl piperidinium chloride | Not specified | Data available for the piperidinium derivative. | Not specified | [10] |
Visualizations
Caption: General experimental workflow for nucleophilic substitution reactions involving this compound.
Caption: Troubleshooting logic for addressing low product yield in reactions with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. leonidchemicals.net [leonidchemicals.net]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thiazole, 4-phenyl- | C9H7NS | CID 74581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Iodomethyl-Substituted Heterocycles
This guide provides researchers, scientists, and drug development professionals with essential information for handling and utilizing highly reactive iodomethyl-substituted heterocycles in their experiments.
Frequently Asked Questions (FAQs)
Q1: My iodomethyl-substituted heterocycle appears to be degrading upon storage. What are the optimal storage conditions?
A1: Iodomethyl-substituted heterocycles are highly reactive and susceptible to degradation. For optimal stability, they should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended), and protected from light.[1] The C-I bond is the weakest of the halomethyl halides and can be cleaved by light, heat, or reaction with trace impurities. Exposure to moisture should also be avoided as it can lead to hydrolysis.[1]
Q2: I am observing a significant amount of dark-colored impurities in my freshly synthesized iodomethyl heterocycle. What could be the cause?
A2: The formation of colored impurities is often due to the release of iodine (I₂) upon decomposition of the compound. This is a common issue with iodinated organic compounds, which are known to be light and heat sensitive.[1] To minimize this, ensure that the reaction and work-up are performed with minimal exposure to light and at low temperatures. Purification via flash chromatography on silica gel, performed quickly and with cold solvents, can help remove these impurities.
Q3: Why is my nucleophilic substitution reaction with an iodomethyl-substituted nitrogen heterocycle (e.g., 2-(iodomethyl)pyridine) giving a low yield of the desired product and a complex mixture of byproducts?
A3: A primary side reaction with iodomethyl-substituted nitrogen heterocycles is self-alkylation or quaternization. The nitrogen atom of one molecule can act as a nucleophile and attack the iodomethyl group of another molecule, leading to the formation of a pyridinium or imidazolium salt. This side reaction is particularly prevalent in polar solvents and at higher temperatures.
Troubleshooting Guide for Nucleophilic Substitution Reactions
This section addresses common issues encountered during nucleophilic substitution reactions involving iodomethyl-substituted heterocycles.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Degraded Starting Material | Verify the purity of the iodomethyl heterocycle by ¹H NMR or HPLC before use. If degradation is observed, repurify the compound or synthesize a fresh batch. |
| Poor Nucleophile | Ensure the nucleophile is sufficiently reactive. If using a weak nucleophile, consider deprotonation with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to increase its nucleophilicity. |
| Inappropriate Solvent | The choice of solvent is critical. For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, thus increasing the reaction rate.[2][3] Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.[3] |
| Reaction Temperature Too Low | While low temperatures are necessary for stability, the reaction may require a certain activation energy. If the reaction is sluggish, consider a modest increase in temperature while carefully monitoring for decomposition. |
Problem 2: Formation of a Major, Unidentified Side Product
| Potential Cause | Troubleshooting Steps |
| Self-Alkylation (Quaternization) | This is common with nitrogen-containing heterocycles. To minimize this, use a dilute solution to reduce intermolecular reactions. Add the iodomethyl heterocycle slowly to a solution of the nucleophile. Consider using a less polar solvent to decrease the rate of salt formation. |
| Elimination Reaction | If the nucleophile is also a strong base, an E2 elimination reaction can compete with the Sₙ2 substitution. Use a less basic nucleophile if possible, or carefully control the reaction temperature (lower temperatures favor substitution). |
| Ring Opening (for sensitive heterocycles like furan) | Some heterocycles, like furan, can undergo ring-opening reactions under certain conditions.[4] Ensure the reaction conditions are mild and avoid strong acids or bases. |
Below is a troubleshooting workflow to diagnose a failed nucleophilic substitution reaction.
Data Presentation
Table 1: Relative Reactivity of Halomethylpyridines in Sₙ2 Reactions
This table summarizes the relative reactivity based on the leaving group ability of the halide.
| Compound | Leaving Group | Relative Reactivity | Notes |
| 2-(Chloromethyl)pyridine | Cl⁻ | 1 | Good leaving group. |
| 2-(Bromomethyl)pyridine | Br⁻ | ~50-100 | Better leaving group than chloride. |
| 2-(Iodomethyl)pyridine | I⁻ | ~1000-2000 | Excellent leaving group, leading to high reactivity but also lower stability. |
Note: Relative reactivity values are approximate and can vary significantly based on the nucleophile, solvent, and temperature.
Table 2: Influence of Solvent on Nucleophilic Substitution Reactions
| Solvent Type | Examples | Effect on Sₙ2 Rate | Effect on Sₙ1 Rate | Recommendation |
| Polar Protic | H₂O, EtOH, MeOH | Decreases | Increases | Generally not recommended for Sₙ2 reactions with iodomethyl heterocycles. |
| Polar Aprotic | DMF, DMSO, CH₃CN | Increases | Slightly Increases | Recommended for promoting Sₙ2 reactions. |
| Non-Polar | Toluene, Hexane | Decreases | Decreases | Not ideal due to poor solubility of many nucleophiles and reagents. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
-
Preparation: Dry all glassware in an oven and cool under a stream of dry nitrogen or argon.
-
Reagents: Dissolve the nucleophile (1.2 equivalents) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile). If the nucleophile is not anionic, add a non-nucleophilic base (e.g., K₂CO₃, 1.5 equivalents).
-
Reaction: Cool the solution of the nucleophile to 0°C in an ice bath.
-
Addition: Dissolve the iodomethyl-substituted heterocycle (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled nucleophile solution over 10-15 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy
This protocol allows for the quantitative monitoring of the degradation of an iodomethyl heterocycle in solution.[5][6]
-
Standard Preparation: Prepare a stock solution of a stable internal standard (e.g., dimethyl sulfone or 1,4-dinitrobenzene) of a known concentration in the desired deuterated solvent.
-
Sample Preparation: In an NMR tube, add a precise volume of the internal standard stock solution. Add a precisely weighed amount of the iodomethyl heterocycle to the NMR tube.
-
Initial Spectrum (t=0): Immediately acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the signals of interest to ensure accurate integration.
-
Time-Course Monitoring: Store the NMR tube under the desired conditions (e.g., room temperature, protected from light). Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis: For each spectrum, integrate the signal corresponding to a unique proton on the iodomethyl heterocycle and a signal from the internal standard. The concentration of the heterocycle at each time point can be calculated using the following formula: C_het(t) = (I_het / N_het) * (N_std / I_std) * C_std Where:
-
C_het(t) is the concentration of the heterocycle at time t.
-
I_het and I_std are the integration values for the heterocycle and standard.
-
N_het and N_std are the number of protons giving rise to the respective signals.
-
C_std is the concentration of the internal standard.
-
-
Half-Life Determination: Plot the concentration of the heterocycle versus time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the half-life of the compound under the tested conditions.
Protocol 3: Stability Assessment by HPLC
This protocol outlines the development of a stability-indicating HPLC method to assess the purity and degradation of iodomethyl heterocycles.[3][7][8]
-
Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. A typical gradient might be 10-90% B over 15 minutes.
-
Detection: Use a UV detector at a wavelength where the heterocycle has strong absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
-
Forced Degradation Studies: To ensure the method is stability-indicating, subject a solution of the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to generate degradation products.
-
Method Validation: Analyze the stressed samples. The method is considered stability-indicating if all degradation products are well-resolved from the parent compound and from each other.
-
Stability Study:
-
Prepare a solution of the iodomethyl heterocycle of known concentration in the desired solvent.
-
Analyze an aliquot at t=0 to determine the initial purity.
-
Store the solution under the desired conditions.
-
Analyze aliquots at various time points and calculate the percentage of the parent compound remaining by comparing the peak area to the initial peak area.
-
The following diagram illustrates the workflow for stability assessment.
References
- 1. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Removal of Unreacted 4-(Iodomethyl)-2-phenylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 4-(Iodomethyl)-2-phenylthiazole from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a solid organic compound with the following properties:
| Property | Value |
| CAS Number | 78359-00-9[1] |
| Molecular Formula | C10H8INS[1] |
| Molecular Weight | 301.15 g/mol [1] |
Q2: How can I monitor the progress of my reaction and the presence of unreacted this compound?
Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring your reaction.
-
Visualization: this compound is a UV-active compound due to the presence of the phenylthiazole moiety and can be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[2][3] Additionally, iodine-containing compounds can be visualized by staining in an iodine chamber, where they typically appear as brown or yellow-brown spots.[4][5]
Q3: What are the common impurities I might encounter in a reaction involving this compound?
Besides the unreacted starting material, common impurities may include:
-
Starting materials for the synthesis of this compound: This could include precursors like 2-phenyl-4-(hydroxymethyl)thiazole or other reagents from its synthesis.
-
Byproducts of the main reaction: Depending on the reaction conditions, side products from reactions with the solvent or other reagents may be present.
-
Degradation products: Alkyl iodides can be sensitive to light and heat, potentially leading to the formation of iodine and other degradation products.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process and provides detailed experimental protocols.
Issue 1: Difficulty in removing unreacted this compound by simple extraction.
Cause: this compound may have similar solubility to your desired product in the chosen solvent system, making simple liquid-liquid extraction inefficient.
Solution: Employ a quenching agent to chemically modify the unreacted starting material, thereby altering its solubility and allowing for easier separation.
Experimental Protocol: Quenching with a Nucleophilic Thiol
This protocol utilizes a nucleophilic thiol, such as sodium thiomethoxide, to convert the reactive iodomethyl group into a more polar thioether, facilitating its removal.
Materials:
-
Reaction mixture containing unreacted this compound
-
Sodium thiomethoxide solution (or another suitable nucleophilic thiol)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium thiomethoxide (1.1 equivalents relative to the initial amount of this compound) to the stirred reaction mixture.
-
Monitor the disappearance of the this compound spot by TLC. The new thioether product should have a different Rf value.
-
Once the starting material is consumed, dilute the reaction mixture with DCM or EtOAc.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product, now free of unreacted this compound.
Issue 2: The product and unreacted starting material co-elute during column chromatography.
Cause: The polarity of your desired product and this compound may be too similar for effective separation using standard silica gel chromatography.
Solution 1: Derivatization prior to chromatography.
If your product is stable to basic conditions, you can quench the unreacted this compound as described in the protocol above before performing column chromatography. The resulting thioether will have a significantly different polarity, allowing for easy separation.
Solution 2: Utilize a different stationary phase.
If derivatization is not feasible, consider using a different chromatographic stationary phase.
Experimental Protocol: Chromatography with an Alternative Stationary Phase
Materials:
-
Crude reaction mixture
-
Appropriate alternative stationary phase (e.g., alumina, C18 reverse-phase silica)
-
Suitable solvent system (to be determined by TLC analysis on the chosen stationary phase)
-
Chromatography column and accessories
Procedure:
-
Perform TLC analysis of your crude mixture on different stationary phases (e.g., neutral alumina, basic alumina, C18-functionalized silica) with various solvent systems to find a condition where your product and the unreacted starting material are well-separated.
-
Pack a chromatography column with the selected stationary phase.
-
Dissolve the crude mixture in a minimum amount of the chosen eluent or a suitable loading solvent.
-
Load the sample onto the column and perform the chromatographic separation using the optimized eluent system.
-
Collect fractions and analyze them by TLC to identify the fractions containing your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Purification Workflow
The following diagram illustrates a general workflow for the purification of a reaction mixture containing unreacted this compound.
Caption: Decision workflow for purification.
This guide provides a starting point for troubleshooting the removal of unreacted this compound. The optimal method will depend on the specific properties of your desired product and the reaction conditions. Always perform small-scale pilot experiments to optimize purification conditions before proceeding with the entire batch.
References
Technical Support Center: Synthesis of Substituted 2-Phenylthiazoles
Welcome to the technical support center for the synthesis of substituted 2-phenylthiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-phenylthiazoles?
A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] Variations of this method and other synthetic routes include the Cook-Heilborn and Robinson-Gabriel syntheses, though they are less common.[2] Modern approaches often utilize microwave assistance or green catalysts to improve efficiency and yield.[2][3][4]
Q2: What are the key starting materials for the Hantzsch synthesis of a 2-phenylthiazole?
A2: The essential starting materials are a substituted thiobenzamide and a substituted α-haloketone (e.g., a phenacyl bromide).[1][5] For instance, to synthesize a 4-substituted 2-phenylthiazole, you would typically react thiobenzamide with a substituted phenacyl bromide.[5]
Q3: What are the typical reaction conditions for a Hantzsch thiazole synthesis?
A3: Hantzsch syntheses are often carried out in a polar solvent like ethanol or methanol.[1][5] The reaction may be run at room temperature or heated to reflux.[1][6] Some modern protocols use microwave irradiation to reduce reaction times and improve yields.[3] The use of a catalyst is not always necessary but can be beneficial.[4][5][7]
Q4: How do substituents on the phenyl rings affect the synthesis?
A4: Substituents on both the thiobenzamide and the phenacyl halide can influence the reaction rate and yield. Electron-withdrawing groups on the phenacyl halide can make it more reactive towards nucleophilic attack by the thioamide sulfur. Conversely, the nature of substituents can also impact the stability of intermediates and the propensity for side reactions.[8][9] In some cases, electron-withdrawing groups on either reactant can lead to higher yields compared to electron-donating groups.[8]
Troubleshooting Guide
Low Yield
Q: I am getting a very low yield in my Hantzsch synthesis of a substituted 2-phenylthiazole. What are the possible causes and solutions?
A: Low yields in Hantzsch synthesis can stem from several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Purity of Starting Materials: Ensure that your α-haloketone and thioamide are pure. Impurities in the α-haloketone, such as the corresponding ketone without the halogen, can lead to side reactions. Recrystallize or purify your starting materials if necessary.
-
Reaction Conditions:
-
Solvent: The choice of solvent is crucial. While ethanol and methanol are common, exploring other polar solvents might be beneficial.[1][5]
-
Temperature: If you are running the reaction at room temperature, consider heating it to reflux. For thermally sensitive compounds, a moderate temperature increase might be sufficient. Microwave-assisted synthesis has been shown to significantly improve yields and shorten reaction times.[3]
-
Reaction Time: The reaction might not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]
-
-
Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess (1.1-1.2 equivalents) of the thioamide can sometimes drive the reaction to completion.[5]
-
pH of the Medium: The reaction is often performed under neutral or slightly acidic conditions. If the reaction stalls, the addition of a catalytic amount of a weak acid might be helpful. However, strongly acidic conditions can lead to the formation of isomeric products.[10]
-
Work-up Procedure: The product might be lost during the work-up. 2-Aminothiazoles can be precipitated by neutralizing the reaction mixture with a weak base like sodium bicarbonate or sodium carbonate.[1][11] Ensure the pH is appropriate for your specific product's solubility.
Unexpected Side Products
Q: My reaction is producing significant amounts of side products. How can I identify and minimize them?
A: Side product formation is a common challenge. Here are some likely culprits and their solutions:
-
Formation of Isomers: Under acidic conditions, the reaction of an N-substituted thioamide can lead to a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[10] To favor the formation of the 2-aminothiazole, maintain a neutral reaction medium.[10]
-
Self-condensation of α-haloketone: In the presence of a base, the α-haloketone can undergo self-condensation. Avoid strongly basic conditions during the reaction.
-
Hydrolysis of Thioamide: If water is present in the reaction mixture, the thioamide can hydrolyze, especially at elevated temperatures. Use anhydrous solvents to minimize this side reaction.[6]
Purification Difficulties
Q: I am having trouble purifying my substituted 2-phenylthiazole. What are the best methods?
A: Purification strategies depend on the nature of your product and the impurities present.
-
Precipitation and Recrystallization: Many 2-phenylthiazole derivatives are solids with poor solubility in water.[1] After neutralizing the reaction mixture, the crude product often precipitates.[11] This solid can then be collected by filtration and recrystallized from a suitable solvent like ethanol or methanol to achieve high purity.[6][12]
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purification.[8] A common mobile phase is a mixture of hexane and ethyl acetate.[1] The polarity of the eluent should be optimized based on the polarity of your compound, which can be determined by TLC analysis.
-
Acid-Base Extraction: If your product has a basic nitrogen atom that is not part of the aromatic system (e.g., an amino substituent), you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent, extract with a dilute acid, wash the aqueous layer with an organic solvent, and then neutralize the aqueous layer to precipitate the pure product.
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure for the Hantzsch thiazole synthesis.[1][11]
Materials:
-
2-Bromoacetophenone (1 equivalent)
-
Thiourea (1.5 equivalents)
-
Methanol
Procedure:
-
In a round-bottom flask, combine 2-bromoacetophenone and thiourea.
-
Add methanol to dissolve the reactants and add a magnetic stir bar.
-
Heat the mixture with stirring to reflux (around 65°C) for 30-60 minutes.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).[1]
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) and stir.[1]
-
A precipitate of the product should form.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with water to remove any remaining salts.
-
Allow the solid to air dry. The product is often pure enough for characterization without further purification.[1]
Protocol 2: Microwave-Assisted Hantzsch Synthesis of Substituted 2-Aminothiazoles
This protocol is based on studies demonstrating the efficiency of microwave-assisted synthesis.[3]
Materials:
-
Substituted 2-chloro-1-phenylethanone (1 equivalent)
-
Substituted thiourea (1.2 equivalents)
-
Methanol
Procedure:
-
In a microwave reaction vessel, combine the substituted 2-chloro-1-phenylethanone and the substituted thiourea.
-
Add methanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 90°C for 30 minutes under microwave irradiation.[3]
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various substituted 2-phenylthiazoles, providing a comparative overview.
Table 1: Conventional vs. Microwave-Assisted Hantzsch Synthesis [3]
| Entry | Substituent (on Thiourea) | Method | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Phenyl | Conventional | Methanol | 90 | 8 h | 75 |
| 2 | Phenyl | Microwave | Methanol | 90 | 30 min | 95 |
| 3 | 4-Chlorophenyl | Conventional | Methanol | 90 | 8 h | 72 |
| 4 | 4-Chlorophenyl | Microwave | Methanol | 90 | 30 min | 93 |
| 5 | 4-Methylphenyl | Conventional | Methanol | 90 | 8 h | 78 |
| 6 | 4-Methylphenyl | Microwave | Methanol | 90 | 30 min | 96 |
Table 2: Influence of Catalyst and Solvent on Yield [5]
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Ethanol | 78 | 120 | Trace |
| 2 | Copper Silicate | Water | 100 | 120 | 55 |
| 3 | Copper Silicate | Acetonitrile | 81 | 90 | 75 |
| 4 | Copper Silicate | Dichloromethane | 40 | 120 | 60 |
| 5 | Copper Silicate | Ethanol | 78 | 30 | 95 |
Visual Guides
Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 2-phenylthiazoles.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in 2-phenylthiazole synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. bepls.com [bepls.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
Technical Support Center: Scale-Up Synthesis of 4-(Iodomethyl)-2-phenylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(Iodomethyl)-2-phenylthiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: The two most prevalent and scalable methods for the synthesis of this compound are the Appel reaction and the Finkelstein reaction.
-
Appel Reaction: This method directly converts the precursor, 4-(hydroxymethyl)-2-phenylthiazole, to the iodo-derivative using a phosphine and an iodine source.[1][2]
-
Finkelstein Reaction: This is a two-step process that involves first converting the starting alcohol to a better leaving group, typically a chloride or bromide, followed by a halide exchange reaction with an iodide salt.[3]
Q2: What are the key safety precautions to consider during the synthesis?
A2: Both synthesis routes involve reagents that require careful handling:
-
Iodine and Iodinated Compounds: These can be corrosive and may cause skin and respiratory irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triphenylphosphine: Can cause skin and eye irritation. Avoid inhalation of dust.
-
Solvents: Many organic solvents used are flammable and may have associated health risks. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The starting material (4-(hydroxymethyl)-2-phenylthiazole) is significantly more polar than the product (this compound), so a clear separation should be observable.
Q4: What is the typical stability and recommended storage condition for this compound?
A4: this compound is expected to be a relatively stable compound, but like many iodinated organic molecules, it may be sensitive to light and heat. It is recommended to store the purified product in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation over time.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | Appel Reaction: - Inactive reagents (moisture in triphenylphosphine or iodine). - Insufficient reaction time or temperature. Finkelstein Reaction: - Poor quality of the starting 4-(chloromethyl)-2-phenylthiazole. - Low solubility of sodium iodide in the chosen solvent. | Appel Reaction: - Dry triphenylphosphine under vacuum before use. Use fresh, dry iodine. - Gradually increase reaction temperature and monitor by TLC. Finkelstein Reaction: - Ensure the purity of the starting chloro-derivative. - Use acetone as the solvent, as the precipitation of NaCl drives the equilibrium.[3] |
| Formation of Significant Byproducts | Appel Reaction: - Side reactions involving the thiazole ring. - Decomposition of the product under harsh conditions. Finkelstein Reaction: - Elimination reactions if the reaction temperature is too high. | Appel Reaction: - Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. - Consider a milder iodinating agent if side reactions are prevalent. Finkelstein Reaction: - Control the reaction temperature carefully. |
| Difficult Purification | Appel Reaction: - Presence of triphenylphosphine oxide, which can be difficult to separate from the product. General: - Co-elution of impurities during column chromatography. | Appel Reaction: - After the reaction, triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexanes and filtering. - Alternatively, a wash with a dilute acid solution can help remove some of the phosphine oxide. General: - Optimize the solvent system for column chromatography to achieve better separation. - Consider recrystallization as a final purification step. |
Experimental Protocols
Method 1: Appel Reaction for this compound
This protocol is a general guideline and may require optimization for scale-up.
Materials:
-
4-(Hydroxymethyl)-2-phenylthiazole
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of 4-(hydroxymethyl)-2-phenylthiazole (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add imidazole (2.0 eq).
-
Slowly add a solution of iodine (1.5 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford this compound.
Method 2: Finkelstein Reaction for this compound
This protocol assumes the availability of 4-(chloromethyl)-2-phenylthiazole.
Materials:
-
4-(Chloromethyl)-2-phenylthiazole
-
Sodium iodide (NaI)
-
Acetone, anhydrous
Procedure:
-
Dissolve 4-(chloromethyl)-2-phenylthiazole (1.0 eq) in anhydrous acetone in a flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium iodide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to reflux. A white precipitate of sodium chloride should form as the reaction progresses.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction parameters that can be used as a starting point for optimization. Actual results will vary depending on the specific scale and reaction conditions.
| Parameter | Appel Reaction | Finkelstein Reaction |
| Starting Material | 4-(Hydroxymethyl)-2-phenylthiazole | 4-(Chloromethyl)-2-phenylthiazole |
| Key Reagents | Triphenylphosphine, Iodine, Imidazole | Sodium Iodide |
| Solvent | Dichloromethane | Acetone |
| Typical Temperature | 0 °C to Room Temperature | Reflux (approx. 56 °C) |
| Typical Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Work-up | Aqueous wash with Na₂S₂O₃ | Filtration and aqueous wash |
| Purification | Column Chromatography | Column Chromatography/Recrystallization |
| Expected Yield | 70-90% | 80-95% |
| Expected Purity | >95% after chromatography | >95% after purification |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in the troubleshooting guide.
References
Validation & Comparative
Comparative Guide to Analytical Methods for Purity Assessment of 4-(Iodomethyl)-2-phenylthiazole
This guide provides a comparative overview of key analytical methods for assessing the purity of 4-(Iodomethyl)-2-phenylthiazole, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document is intended for researchers, scientists, and drug development professionals.
Overview of Analytical Techniques
The purity of this compound can be determined using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for detecting different types of impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture. It is particularly effective for non-volatile and thermally unstable compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and semi-volatile compounds and provides excellent identification of impurities.[1][2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A primary analytical tool for structural elucidation and quantitative analysis. Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[5][6][7][8][9]
The following sections provide a detailed comparison of these methods, including experimental protocols and data presentation.
Comparative Data Summary
The following tables summarize the performance of HPLC, GC-MS, and qNMR for the purity assessment of this compound.
Table 1: Comparison of Analytical Methods
| Parameter | HPLC-UV | GC-MS | 1H-qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility and mass-to-charge ratio | Nuclear spin resonance in a magnetic field |
| Primary Use | Quantification of known and unknown impurities | Identification and quantification of volatile impurities | Absolute purity determination and structural confirmation |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.3% |
| Precision (RSD) | < 2% | < 5% | < 1% |
| Accuracy (Recovery) | 98-102% | 95-105% | 99-101% |
| Sample Throughput | High | Medium | Low |
Table 2: Typical Impurity Profile of this compound
| Impurity | Potential Source | HPLC-UV | GC-MS | 1H-qNMR |
| 2-Phenylthiazole-4-carbaldehyde | Starting Material | Detectable | Detectable | Detectable |
| 4-(Hydroxymethyl)-2-phenylthiazole | By-product | Detectable | Detectable | Detectable |
| Residual Solvents (e.g., Toluene) | Synthesis | Not Ideal | Excellent | Excellent |
| Di-substituted By-products | Side Reaction | Detectable | Detectable | Detectable |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of non-volatile impurities and the main component. A study on a similar thiazole derivative utilized a C18 column with a water:methanol mobile phase.[10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the identification and quantification of volatile and semi-volatile impurities, including residual solvents. The analysis of halogenated organic compounds by GC-MS is a well-established technique.[1][2][3][4][11]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Autosampler and data acquisition software
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
-
Internal standard (e.g., dodecane)
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in dichloromethane. Add a known amount of the internal standard.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-500 amu
-
-
Analysis: Inject the sample into the GC-MS system. Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the internal standard.
Quantitative Nuclear Magnetic Resonance (1H-qNMR) Spectroscopy
1H-qNMR is a primary ratio method that can determine the purity of a sample by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.[6][7][8][9]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Certified internal standard (e.g., maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Calculation: Calculate the purity of the sample using the following formula:
Purity (%) = (Isample / Istd) * (Nstd / Nsample) * (Msample / Mstd) * (mstd / msample) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualization of Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: HPLC experimental workflow.
References
- 1. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 5. azooptics.com [azooptics.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Consistency and Purity [nmr.oxinst.com]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-(Iodomethyl)-2-phenylthiazole and 4-(bromomethyl)-2-phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two key synthetic intermediates, 4-(iodomethyl)-2-phenylthiazole and 4-(bromomethyl)-2-phenylthiazole. The primary focus is on their utility in nucleophilic substitution reactions, a cornerstone of pharmaceutical and materials science synthesis. This comparison is supported by fundamental principles of organic chemistry and analogous experimental data.
Introduction: The Decisive Role of the Leaving Group
4-(Halomethyl)-2-phenylthiazoles are versatile building blocks, frequently employed in the synthesis of more complex molecules due to the reactive halomethyl group. The choice between using the iodo- or bromo- derivative often depends on the desired reaction rate and conditions. The fundamental difference in reactivity between this compound and 4-(bromomethyl)-2-phenylthiazole in nucleophilic substitution reactions is dictated by the nature of the halogen atom, which functions as the leaving group.
In typical nucleophilic substitution reactions, particularly the bimolecular (Sₙ2) pathway common for primary halides like these, the efficiency of the reaction is heavily dependent on the ability of the leaving group to depart. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon leaving.
Theoretical Framework: Superiority of Iodide in Sₙ2 Reactions
The reaction of these compounds with a nucleophile (Nu⁻) proceeds via an Sₙ2 mechanism. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-halogen bond breaks.
The established order of leaving group ability for halogens is: I⁻ > Br⁻ > Cl⁻ > F⁻ . This trend is governed by two main factors:
-
Bond Strength: The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. Consequently, less energy is required to cleave the C-I bond, leading to a lower activation energy for the reaction.
-
Anion Stability: The iodide ion (I⁻) is larger and more polarizable than the bromide ion (Br⁻). Its negative charge is distributed over a larger volume, making it a more stable, weaker base. Weaker bases are better leaving groups.
Therefore, this compound is predicted to be substantially more reactive than its bromo- counterpart.
Quantitative Reactivity Comparison
The following tables summarize experimental data for the reaction of benzyl halides, illustrating the profound difference in reactivity between iodides and bromides.
Table 1: Second-Order Rate Constants (k) for Reactions of Benzyl Halides with Nucleophiles
| Substrate | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) [M⁻¹s⁻¹] |
| Benzyl Chloride | KI | Acetone | 25 | 2.15 x 10⁻³[1] |
| Benzyl Bromide | Nucleophile (General) | - | - | Generally faster than Benzyl Chloride |
| Benzyl Iodide | Nucleophile (General) | - | - | Generally fastest among Benzyl Halides |
Note: Direct rate constants for benzyl bromide and iodide under identical conditions to the chloride example are varied in the literature, but the qualitative trend of I > Br > Cl is consistently observed.
Table 2: Relative Reactivity of Alkyl Halides in Sₙ2 Reactions
| Alkyl Halide Type | Relative Rate |
| R-I | Fastest |
| R-Br | Intermediate |
| R-Cl | Slowest |
This general reactivity trend (RI > RBr > RCl) is a foundational principle in organic chemistry.[2] The weaker carbon-halogen bond and greater stability of the resulting halide anion are the primary reasons for this order.[2]
Experimental Protocols
To empirically determine the relative reactivity, one could perform a competition experiment or measure the reaction rates individually.
Protocol 1: Competitive Sₙ2 Reaction
This protocol allows for a direct comparison by making the two substrates compete for a limited amount of nucleophile.
-
Preparation: In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 4-(bromomethyl)-2-phenylthiazole in a suitable polar aprotic solvent, such as acetone or acetonitrile.
-
Initiation: Add a sub-stoichiometric amount of a nucleophile (e.g., 0.5 mmol of sodium azide or potassium cyanide). Using less nucleophile than the total amount of halides ensures they are in competition.
-
Reaction: Stir the mixture at a constant temperature (e.g., 25°C or 50°C) and monitor the reaction progress over time using Thin Layer Chromatography (TLC).
-
Work-up: Once the limiting nucleophile is consumed (as indicated by TLC), quench the reaction by adding water. Extract the organic products with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Dry the organic extract and concentrate it under reduced pressure. Analyze the resulting mixture of unreacted starting materials and products using Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of the products formed from the iodo- and bromo- starting materials. The higher product ratio will correspond to the more reactive halide.
Protocol 2: Synthesis of 4-(Halomethyl)-2-phenylthiazole via Hantzsch Thiazole Synthesis
The starting materials can be synthesized from the corresponding α-haloketone.
-
Reactant Mixture: In a 20 mL vial, combine thiobenzamide (5.0 mmol) and the appropriate α-haloketone (e.g., 1,3-dichloroacetone or 1,3-dibromoacetone) (5.0 mmol).
-
Solvent: Add a suitable solvent such as methanol or ethanol (5 mL) and a magnetic stir bar.
-
Reaction: Heat the mixture with stirring on a hot plate (e.g., to 60-80°C) for 1-2 hours, or until TLC analysis shows consumption of the starting material.
-
Neutralization & Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing a mild base (e.g., 5% Na₂CO₃ solution) to neutralize the hydrohalic acid byproduct.
-
Filtration: Collect the precipitated solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the desired 4-(halomethyl)-2-phenylthiazole.
Visualized Mechanisms and Workflows
The following diagrams illustrate the key concepts and experimental designs discussed.
Caption: Sₙ2 reaction mechanism for halomethyl-phenylthiazole.
Caption: Factors determining halogen leaving group ability.
Caption: Workflow for the competitive reactivity experiment.
Conclusion and Practical Implications
Based on fundamental chemical principles, This compound is unequivocally a more reactive substrate in Sₙ2 reactions than 4-(bromomethyl)-2-phenylthiazole . This heightened reactivity is a direct consequence of the superior leaving group ability of the iodide ion, which is due to the weaker carbon-iodine bond and the greater stability of the iodide anion.
For researchers and drug development professionals, this has several practical implications:
-
Milder Conditions: Reactions with this compound can often be conducted under milder conditions (e.g., lower temperatures) and may still proceed at a faster rate than with the bromo- analog.
-
Shorter Reaction Times: The increased reactivity of the iodo- compound can lead to significantly shorter reaction times, improving throughput and efficiency in multi-step syntheses.
-
Cost and Stability: While more reactive, iodo- compounds can sometimes be less stable and more expensive than their bromo- counterparts. The choice of reagent is therefore a trade-off between reactivity, stability, and cost, which must be evaluated for each specific synthetic application.
References
A Comparative Analysis of the Biological Activity of 4-(Iodomethyl)-2-phenylthiazole Derivatives and Other Heterocyclic Compounds
Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a foundational scaffold in a multitude of biologically active compounds.[1][2] Its derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides a comparative overview of the biological activities of 2-phenylthiazole derivatives, with a conceptual focus on structures like 4-(Iodomethyl)-2-phenylthiazole, against other significant heterocyclic compounds. The analysis is supported by quantitative data from in vitro studies and detailed experimental protocols.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated significant potential in combating microbial infections.[4] The core thiazole ring is a key feature in various antimicrobial drugs.[1] The introduction of different substituents onto the 2-phenylthiazole scaffold allows for the modulation of antimicrobial potency and spectrum.
Comparative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives and other heterocyclic compounds against selected microbial strains. Lower MIC values indicate higher antimicrobial efficacy.
| Compound/Derivative Class | Heterocyclic Core | Test Organism | MIC (µg/mL) |
| 2-phenylamino-thiazole derivative (3e) | Thiazole | S. aureus | 31.25[5] |
| 2-phenylamino-thiazole derivative (3e) | Thiazole | Candida strains | 7.81[5] |
| Morpholin-4-phenylthiazole (6a, 6b) | Thiazole | Pathogenic Fungi | 250[6] |
| 2-pyrazoline-thiazole hybrid (59) | Thiazole-Pyrazoline | C. albicans | 3.9 - 62.5[7] |
| Thiazolyl-triazol-pyrazoline (52, 53) | Thiazole-Triazole-Pyrazoline | S. aureus | 50[7] |
| Thiazolyl-triazol-pyrazoline (52, 53) | Thiazole-Triazole-Pyrazoline | K. pneumoniae | 50[7] |
| Organoboron Compound (1l) | Boron-containing heterocycle | M. canis | 3.12[8] |
| Benzoxazole derivative (4ah) | Benzoxazole | M. melonis | >50% inhibition at 100 µg/mL[9] |
Analysis: The data indicates that thiazole derivatives exhibit a broad range of antimicrobial activities. Hybrid compounds, such as those incorporating pyrazoline, can show superior antifungal activity compared to standard drugs like fluconazole.[7] For instance, a 2-phenylamino-thiazole derivative showed a potent MIC of 7.81 µg/mL against Candida strains.[5] In comparison, other heterocyclic systems like organoboron compounds have also demonstrated very potent antifungal effects, with MIC values as low as 3.12 µg/mL.[8]
Experimental Protocol: Agar Disk Diffusion (Zone of Inhibition) Test
This method is a standard qualitative assay to evaluate the antimicrobial effectiveness of a substance.[10][11]
-
Inoculum Preparation: A pure culture of the target microorganism (bacterial or fungal) is suspended in a sterile saline solution to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to ensure uniform growth.[10]
-
Compound Application: Sterile paper discs are impregnated with a known concentration of the test compound (e.g., a this compound derivative). The discs are then carefully placed onto the surface of the inoculated agar plate using sterile forceps.[10]
-
Incubation: The plates are incubated under conditions optimal for the test microorganism's growth (e.g., 18-24 hours at 36°C for bacteria).[10]
-
Measurement and Interpretation: Following incubation, the plates are examined for a clear area around the disc where microbial growth has been inhibited. The diameter of this "zone of inhibition" is measured in millimeters.[10][12] A larger zone diameter indicates greater antimicrobial potency.[10]
Visualization: Zone of Inhibition Workflow
Caption: Workflow for the Agar Disk Diffusion antimicrobial test.
Anticancer Activity
The thiazole scaffold is present in several antineoplastic agents, highlighting its importance in cancer research.[1] Derivatives of 2-phenylthiazole have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[13][14]
Comparative Anticancer Data
The table below presents the half-maximal inhibitory concentration (IC50) values for selected thiazole derivatives and other heterocyclic compounds, indicating their potency in inhibiting cancer cell proliferation.
| Compound/Derivative Class | Heterocyclic Core | Cancer Cell Line | IC50 (µM) |
| Thiazole Derivative (4c) | Thiazole | MCF-7 (Breast) | 2.57[15] |
| Thiazole Derivative (4c) | Thiazole | HepG2 (Liver) | 7.26[15] |
| Naphthalene-azine-thiazole (6a) | Thiazole | OVCAR-4 (Ovarian) | 1.57[16] |
| Pyrazole-naphthalene-thiazole (91a) | Thiazole-Pyrazole | HeLa (Cervical) | 0.86[1] |
| Pyrazole-naphthalene-thiazole (91b) | Thiazole-Pyrazole | HeLa (Cervical) | 0.95[1] |
| Thiadiazole Derivative (37) | Thiadiazole | A3 Adenosine Receptor Binding (Ki) | 0.0023 |
| Ruthenium-phenylthiazole Complex | Thiazole-Metal Complex | SW480 (Colon) | Low micromolar range[14] |
Analysis: Thiazole derivatives demonstrate potent anticancer activity, with some compounds showing IC50 values in the low micromolar and even sub-micromolar range.[1][15][16] For example, compound 4c was found to be highly active against the MCF-7 breast cancer cell line with an IC50 of 2.57 µM.[15] Hybrid molecules combining thiazole with other heterocycles like pyrazole can achieve even greater potency.[1] The comparison with thiadiazoles, another important class, shows that subtle changes in the heterocyclic core can significantly impact biological targets and affinity.[17]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density (e.g., 8x10³ cells/well) and allowed to adhere for 24 hours in a CO2 incubator at 37°C.[20]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a defined period (e.g., 24-48 hours).[20]
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) is added to each well.[18]
-
Formazan Formation: The plate is incubated for an additional 4 hours. Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow MTT into insoluble purple formazan crystals.[18][19]
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[20][21]
-
Data Analysis: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer at a wavelength of 550-600 nm.[18] The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.[22]
Visualization: MTT Assay Workflow
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microchemlab.com [microchemlab.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Investigating the anticancer potential of 4-phenylthiazole derived Ru(ii) and Os(ii) metalacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
Validating Synthesis Products: A Comparative Guide to Mass Spectrometry and NMR
In the meticulous world of chemical synthesis, particularly within drug discovery and development, the unambiguous confirmation of a newly synthesized molecule's identity and purity is paramount. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy stand as the two cornerstone analytical techniques for this critical validation step. While both provide invaluable structural information, they operate on different principles and yield distinct, yet often complementary, data. This guide offers an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in their analytical workflow.
Performance Comparison: Mass Spectrometry vs. NMR
The choice between MS and NMR, or more commonly, their combined use, depends on the specific information required. Mass spectrometry excels at providing highly accurate molecular weight information and is exceptionally sensitive. NMR, on the other hand, is unparalleled in its ability to elucidate the precise atomic arrangement and connectivity within a molecule, offering a detailed structural blueprint.
Table 1: Quantitative Data Comparison for Synthesis Product Validation
| Parameter | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular Weight (Mass-to-charge ratio, m/z)[1] | Chemical Structure (Connectivity of atoms)[2][3] |
| Purity Assessment | Relative purity based on peak area of the target ion versus impurity ions. | Quantitative purity (qNMR) using an internal standard.[4][5][6] |
| Structural Confirmation | Fragmentation patterns can suggest structural motifs. | Detailed 1D and 2D spectra reveal the complete molecular scaffold.[3][7] |
| Isomer Differentiation | Can distinguish isomers with different fragmentation patterns, but often challenging. | Excellent for distinguishing constitutional isomers and diastereomers. Chiral NMR can differentiate enantiomers. |
| Quantification | Can be quantitative with appropriate standards and calibration.[8][9][10] | Inherently quantitative; signal intensity is directly proportional to the number of nuclei.[4][5][11] |
| Sensitivity | High (picomole to femtomole range). | Lower (micromole to nanomole range).[12] |
| Sample Throughput | High; rapid analysis times. | Lower; can require longer acquisition times for complex experiments. |
| Typical Output | Mass spectrum (plot of ion intensity vs. m/z). | NMR spectrum (plot of signal intensity vs. chemical shift). |
Experimental Protocols
Robust and reproducible data are contingent on meticulous experimental execution. The following sections outline standardized protocols for the analysis of small molecule synthesis products.
Mass Spectrometry Analysis of a Synthesized Small Molecule
This protocol describes a general procedure for analyzing a purified small molecule using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the synthesized and purified compound.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a 1 mg/mL stock solution. The solvent should be compatible with the LC mobile phase.
- From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL by serial dilution with the initial mobile phase composition.
- Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[13]
2. LC-MS System Configuration:
- Liquid Chromatography (LC):
- Column: A C18 reverse-phase column is commonly used for small molecules.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes to elute the compound.
- Flow Rate: 0.2-0.5 mL/min.
- Injection Volume: 1-5 µL.
- Mass Spectrometry (MS):
- Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative ion mode depending on the analyte's properties.[14]
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: Typically set to a range that includes the expected molecular weight of the product (e.g., 100-1000 m/z).
- Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flow rates to achieve maximum signal intensity for the target analyte.
3. Data Acquisition and Analysis:
- Inject the prepared sample into the LC-MS system.
- Acquire the data, monitoring the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the expected m/z value of the synthesized product.
- Process the data to obtain the mass spectrum of the peak corresponding to the product.
- Confirm the molecular weight by identifying the molecular ion peak (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode). High-resolution mass spectrometry can provide a highly accurate mass measurement to confirm the elemental composition.[15]
NMR Spectroscopy Analysis of a Synthesized Small Molecule
This protocol outlines the steps for acquiring a standard one-dimensional (1D) proton (¹H) NMR spectrum.
1. Sample Preparation: [7]
- Weigh 1-5 mg of the dry, purified synthesis product directly into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with important sample signals.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm). Modern spectrometers can also use the residual solvent peak as a reference.[7]
- Cap the NMR tube and gently invert it several times or vortex briefly to ensure the sample is completely dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.
- Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.
- Set the acquisition parameters for a ¹H NMR experiment. This includes defining the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8-16 scans are often sufficient.
- Acquire the Free Induction Decay (FID) data.
3. Data Processing and Analysis:
- Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis by setting the reference peak (e.g., TMS) to 0 ppm.
- Integrate the peaks. The integral area is directly proportional to the number of protons giving rise to that signal.
- Analyze the chemical shifts, integration values, and signal splitting patterns (multiplicity) to confirm the structure of the synthesized product. For more complex structures, two-dimensional (2D) NMR experiments like COSY and HSQC may be necessary.[7]
Visualizing Workflows and Pathways
Diagrams are essential for representing complex processes and relationships in a clear and concise manner. The following visualizations were created using the DOT language.
Caption: Workflow for Chemical Synthesis and Product Validation.
References
- 1. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. uab.edu [uab.edu]
- 15. rsc.org [rsc.org]
A Comparative Guide to Alkylating Agents for Targeted Biological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alkylating agents, a cornerstone class of cytotoxic compounds used in cancer therapy and biological research. By covalently modifying cellular macromolecules, primarily DNA, these agents inhibit cell division and induce cell death.[1][2] This document outlines their mechanisms of action, compares their performance based on available data, presents key experimental protocols for their evaluation, and visualizes critical pathways and workflows.
Mechanism of Action: Targeting DNA
Alkylating agents exert their cytotoxic effects by transferring an alkyl group to nucleophilic sites on cellular molecules.[3] Their primary biological target is DNA.[4] The N7 position of guanine is particularly susceptible to alkylation, though other sites on adenine, cytosine, and thymine can also be affected.[4][5][6]
This interaction can lead to several downstream consequences:
-
DNA Strand Breakage: The alkylated base can be excised by DNA repair enzymes, leading to strand breaks.[1]
-
Abnormal Base Pairing: An alkylated guanine may incorrectly pair with thymine during replication, causing mutations.[1]
-
DNA Cross-linking: Bifunctional agents, which have two reactive alkylating groups, can form covalent bonds between two different guanine bases. This can occur on the same DNA strand (intrastrand cross-link) or on opposite strands (interstrand cross-link).[1][7][8] Interstrand cross-linking is particularly cytotoxic as it physically prevents the DNA double helix from unwinding, thereby halting both replication and transcription.[3][7]
Alkylating agents are cell-cycle nonspecific, meaning they can damage DNA at any phase of the cell cycle.[5][9] However, their impact is most significant on rapidly dividing cells, such as cancer cells, which have less time to repair DNA damage before replication.[7][10]
Caption: General mechanism of bifunctional alkylating agents leading to DNA cross-linking and apoptosis.
Comparative Data of Major Alkylating Agent Classes
Alkylating agents are categorized based on their chemical structure. While they share a common mechanism, they differ significantly in reactivity, lipid solubility, membrane transport, and toxicity profiles.[4][11]
Table 1: Classification and Examples of Alkylating Agents
| Class | Example Agents | Key Characteristics |
|---|---|---|
| Nitrogen Mustards | Mechlorethamine, Cyclophosphamide, Ifosfamide, Melphalan, Chlorambucil | Most widely used class; Cyclophosphamide and Ifosfamide are prodrugs requiring metabolic activation.[4][9] |
| Alkyl Sulfonates | Busulfan | Exhibits selective toxicity for early myeloid precursors; used in treating chronic myelocytic leukemia (CML).[12] |
| Nitrosoureas | Carmustine (BCNU), Lomustine (CCNU), Streptozocin | Highly lipid-soluble, allowing them to cross the blood-brain barrier; effective against brain tumors.[9] |
| Triazenes | Dacarbazine (DTIC), Temozolomide | Temozolomide is a key agent for glioblastoma due to its ability to penetrate the central nervous system.[5][13] |
| Ethylenimines | Thiotepa, Altretamine | Used in the treatment of breast and ovarian cancers.[5][9] |
| Platinum Analogs | Cisplatin, Carboplatin, Oxaliplatin | Considered "alkylating-like" as they do not have an alkyl group but form covalent bonds with DNA, primarily at the N7 of guanine, causing cross-links.[7] |
Table 2: Comparative Toxicity Profiles of Selected Alkylating Agents
| Agent | Primary Clinical Use | Common High-Dose Toxicities | Notes |
|---|---|---|---|
| Cyclophosphamide | Lymphomas, Leukemias, Breast Cancer[9][14] | Hematopoietic: Myelosuppression[14]Bladder: Hemorrhagic cystitis (due to acrolein metabolite)[6]Gastrointestinal: Nausea, Vomiting | Less gastrointestinal toxicity compared to other agents due to detoxification by aldehyde dehydrogenase in GI epithelial cells.[12] |
| Busulfan | Chronic Myelocytic Leukemia (CML) | Pulmonary: Pulmonary fibrosis ("Busulfan lung")Hematopoietic: Profound myelosuppressionHepatic: Veno-occlusive disease | Exhibits marked cytotoxicity to hematopoietic stem cells.[4] |
| Carmustine (BCNU) | Brain Tumors, Multiple Myeloma | Hematopoietic: Delayed and cumulative myelosuppressionPulmonary: Pulmonary fibrosisRenal: Renal failure | High lipid solubility allows for CNS penetration.[9] |
| Melphalan | Multiple Myeloma, Ovarian Cancer[12] | Hematopoietic: Severe myelosuppressionGastrointestinal: Mucositis[12] | Enters cells via active amino acid transport systems.[12] |
| Cisplatin | Testicular, Ovarian, Bladder, Lung Cancers | Renal: Severe nephrotoxicityNeurological: Peripheral neuropathyOtic: Ototoxicity | "Alkylating-like" agent; toxicity can be dose-limiting.[7] |
| Temozolomide | Glioblastoma, Anaplastic Astrocytoma[5] | Hematopoietic: Myelosuppression (Thrombocytopenia, Neutropenia) | Prodrug that spontaneously converts to the active compound MTIC.[13] Resistance is strongly linked to MGMT expression.[7] |
Mechanisms of Cellular Resistance
A significant challenge in the clinical use of alkylating agents is the development of drug resistance.[1] Understanding these mechanisms is crucial for developing strategies to overcome them.
Caption: Key cellular mechanisms contributing to resistance against alkylating agents.
Key resistance pathways include:
-
Decreased Drug Accumulation: Reduced uptake into the cell or increased export out of the cell.[12]
-
Increased Drug Inactivation: Intracellular detoxification of the agent before it reaches the DNA. A primary mechanism involves conjugation with glutathione (GSH), often catalyzed by glutathione S-transferases (GSTs).[12]
-
Enhanced DNA Repair: Tumor cells can upregulate DNA repair pathways to remove alkyl adducts. A critical enzyme is O-6-methylguanine-DNA methyltransferase (MGMT), which directly reverses alkylation at the O6 position of guanine, a lesion particularly generated by nitrosoureas and triazenes.[6][7]
-
Tolerance to DNA Damage: Alterations in cell signaling pathways that control apoptosis can allow cells to survive despite significant DNA damage.[12]
Key Experimental Protocols
Evaluating the efficacy and mechanism of alkylating agents requires standardized experimental procedures. Below are methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Plating: Seed cells (e.g., cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose cells to a serial dilution of the alkylating agent for a specified duration (e.g., 48-72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the untreated control. Plot cell viability against drug concentration and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: DNA Interstrand Cross-link Analysis (Modified Comet Assay)
-
Objective: To quantify the formation of DNA interstrand cross-links (ICLs) induced by a bifunctional alkylating agent.
-
Methodology:
-
Treatment: Treat cells with the alkylating agent for a defined period. Include a negative control (untreated) and a positive control for strand breaks (e.g., H₂O₂).
-
Irradiation: After treatment, expose cells to a fixed dose of ionizing radiation (e.g., X-rays) on ice. This introduces a known quantity of random single-strand breaks.
-
Cell Lysis: Embed the cells in low-melting-point agarose on a microscope slide and lyse them with a high-salt detergent solution to remove membranes and proteins.
-
Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to denature the DNA and separate the strands. Apply an electric field.
-
Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.
-
Analysis: In untreated cells, radiation-induced breaks allow DNA fragments to migrate, forming a "comet tail." In cells with ICLs, the cross-links reduce the migration of DNA out of the nucleus. The degree of ICL formation is inversely proportional to the length and intensity of the comet tail.
-
Caption: A preclinical experimental workflow for the evaluation of a novel alkylating agent.
Conclusion
Alkylating agents remain a vital component of chemotherapy, but their clinical utility is often constrained by significant toxicity and the emergence of resistance.[1][14] The choice of a specific agent for research or therapeutic development depends on a careful balance of its antitumor activity and its toxicity profile.[4] For instance, the ability of nitrosoureas to cross the blood-brain barrier makes them suitable for brain tumors, while the selective hematopoietic toxicity of busulfan is leveraged in treating CML.[9][12] Future research directions focus on developing novel agents with greater tumor selectivity, combining alkylating agents with inhibitors of DNA repair, and using molecular markers like MGMT status to predict patient response and guide personalized therapy.[1][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Alkylating Agents – Callaix [callaix.com]
- 6. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]
- 7. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. nursingcenter.com [nursingcenter.com]
- 10. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Alkylating anticancer agents and their relations to microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Anticancer Drug Toxicities: Paradigm Shift in Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]
4-(Iodomethyl)-2-phenylthiazole analogues and their biological evaluation
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Analogues of this heterocyclic motif have been extensively explored for their potential as therapeutic agents. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various 2-phenylthiazole analogues, supported by experimental data and detailed protocols.
Anticancer Activity
A significant number of 2-phenylthiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical cellular pathways, such as receptor tyrosine kinases like VEGFR-2, which are pivotal in tumor angiogenesis and growth.
Comparative Anticancer Activity of 2-Phenylthiazole Analogues (IC50 in µM)
| Compound ID | Analogue Description | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HT-29 (Colon) | Reference |
| 4c | 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one | 2.57 ± 0.16 | 7.26 ± 0.44 | - | - | [1] |
| B9 | 2-phenylthiazole derivative | >10 | - | - | - | [2] |
| 5d | Isoxazole-linked 2-phenyl benzothiazole | - | - | Good | Good | [3] |
| 4c | N-Phenyl-2-p-tolylthiazole-4-carboxamide with p-nitro moiety | - | - | - | - | [4] |
| Staurosporine | (Standard) | 6.77 ± 0.41 | 8.4 ± 0.51 | - | - | [1] |
| Doxorubicin | (Standard) | - | - | - | - | |
| Etoposide | (Standard) | - | - | - | - | [1] |
Note: "-" indicates data not available in the cited sources. "Good" indicates significant activity was reported without specific IC50 values.
Antimicrobial Activity
2-Phenylthiazole analogues have demonstrated notable activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential enzymes, such as lanosterol 14α-demethylase (CYP51) in fungi, which is crucial for ergosterol biosynthesis.[2]
Comparative Antibacterial Activity of 2-Phenylthiazole Analogues (MIC in µg/mL)
| Compound ID | Analogue Description | S. aureus | B. subtilis | B. cereus | P. mirabilis | Reference |
| 6a | Methyl 2-(Morpholin)-4-phenylthiazole | 125 | 250-500 | Active | Active | [5][6] |
| 6c | Phenyl methyl aminothiazole | Active | 250-500 | - | Active | [5][6] |
| Ceftizoxim | (Standard) | 125 | - | - | - | [5][6] |
| Ciprofloxacin | (Standard) | - | - | - | - | [6] |
Note: "Active" indicates that the compound showed activity, but the specific MIC value was not provided in a comparable format.
Comparative Antifungal Activity of 2-Phenylthiazole Analogues (MIC in µg/mL)
| Compound ID | Analogue Description | C. albicans | C. tropicalis | C. glabrata | C. krusei | Reference |
| B9 | 2-phenylthiazole CYP51 inhibitor | 2-8 (resistant strains) | Potent | Potent | Potent | [2][7] |
| SZ-C14 | Lead 2-phenylthiazole | 1-16 | - | - | - | [2][7] |
| 6a | Methyl 2-(Morpholin)-4-phenylthiazole | 250 | 250 | 250 | - | [5][6] |
| 6b | Ethyl 2-(Morpholin)-4-phenylthiazole | 250 | 250 | 250 | - | [5][6] |
| Fluconazole | (Standard) | Similar to test compounds | - | - | - | [5][6] |
Note: "Potent" indicates significant activity was reported. MIC values for compound B9 against resistant strains are provided as a range.
Anti-inflammatory Activity
Thiazole derivatives have been investigated for their anti-inflammatory properties, with some analogues demonstrating potent activity in vivo. A key mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the arachidonic acid pathway and the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8][9]
Comparative Anti-inflammatory Activity of Thiazole Analogues
| Compound ID | Analogue Description | In Vivo Model | Efficacy | Reference |
| 3c | Nitro-substituted thiazole derivative | Carrageenan-induced paw edema | Up to 44% inhibition | [10] |
| 3d | Nitro-substituted thiazole derivative | Carrageenan-induced paw edema | Up to 41% inhibition | [10] |
| 9a | 5,6-diarylimidazo[2.1-b]thiazole derivative | COX-1 Inhibition Assay | IC50 = 0.42 µM | [9] |
| 9b | 5,6-diarylimidazo[2.1-b]thiazole derivative | COX-1 Inhibition Assay | IC50 = 0.32 µM | [9] |
| Nimesulide | (Standard) | Carrageenan-induced paw edema | Standard reference | [10] |
| Diclofenac | (Standard) | Carrageenan-induced paw edema | Standard reference | [11] |
| Indomethacin | (Standard) | Carrageenan-induced paw edema | Standard reference | [12] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).[13] Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.1 N HCl in isopropanol, to each well to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][17]
-
Preparation of Inoculum: Grow the microbial strain (bacteria or fungi) in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[11][12][19]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200 g) for at least one week before the experiment with free access to food and water.
-
Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) to the test groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.[12]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[11]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).[11]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Visualizations
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for assessing anticancer activity using the MTT assay.
Signaling Pathway: Inhibition of Arachidonic Acid Metabolism
Caption: Anti-inflammatory mechanism via COX/LOX inhibition.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]
- 6. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 11. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 12. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. researchhub.com [researchhub.com]
- 14. Anticancer test with the MTT assay method [bio-protocol.org]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. idexx.com [idexx.com]
- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Phenylthiazole Compounds in Oncology Research: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent anticancer effects. This guide provides a comparative overview of the performance of various 2-phenylthiazole derivatives from recent preclinical studies, focusing on their in vitro cytotoxicity, in vivo efficacy, and mechanisms of action. The information is intended to aid researchers in navigating the landscape of these promising compounds and to inform future drug development efforts.
In Vitro Anticancer Activity: A Comparative Analysis
A diverse array of 2-phenylthiazole derivatives has been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the in vitro potency of these compounds. The following table summarizes the IC50 values of selected 2-phenylthiazole derivatives against different cancer cell lines.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |
| Series 1: 2-Amino-4-phenylthiazole Derivatives | ||
| Compound 5b[1] | HT29 (Colon) | 2.01 |
| A549 (Lung) | - | |
| HeLa (Cervical) | - | |
| Karpas299 (Lymphoma) | - | |
| Series 2: Thiazolyl-Pyrazoline Derivatives | ||
| Compound 10b[2] | A549 (Lung) | 4.2 |
| H441 (Lung) | 4.8 | |
| NCI-H1650 (Lung, EGFR mutant) | More effective than gefitinib | |
| NCI-H1975 (Lung, EGFR mutant) | More effective than gefitinib | |
| Compound 10d[2] | A549 (Lung) | 2.9 |
| H441 (Lung) | 3.8 | |
| NCI-H1650 (Lung, EGFR mutant) | More effective than gefitinib | |
| NCI-H1975 (Lung, EGFR mutant) | More effective than gefitinib | |
| Series 3: Benzothiazole Derivatives | ||
| Compound 3[3] | NCI-H522 (Lung) | 0.0223 |
| Series 4: 5-Phenylthiazol-2-amine Derivatives | ||
| Compound 16[4] | H446 (Small Cell Lung Cancer) | Potent antiproliferative activity |
| Compound 43[4] | H446 (Small Cell Lung Cancer) | Potent antiproliferative activity |
In Vivo Antitumor Efficacy: Xenograft Models
The in vivo anticancer potential of promising 2-phenylthiazole derivatives has been investigated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice. These studies provide valuable insights into the compounds' efficacy, toxicity, and pharmacokinetic profiles in a living organism.
| Compound ID/Reference | Animal Model | Tumor Xenograft | Dosing Regimen | Tumor Growth Inhibition (%) | Observations |
| 5-Phenylthiazol-2-amine Derivatives (16 and 43) [4] | Nude Mice | H446 (Small Cell Lung Cancer) | Not specified | Obvious antitumor activity | Superior safety compared to alpelisib. |
| General Xenograft Model [5][6][7][8][9] | Nude or SCID mice | Various human cancer cell lines | Dependent on the compound | Variable | Body weight and tumor volume are monitored regularly. |
Pharmacokinetic Profile
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. Key PK parameters include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). While comprehensive PK data for many 2-phenylthiazole anticancer agents is still emerging, some studies on related thiazole derivatives provide a basis for comparison.[10][11][12][13][14]
| Compound/Reference | Animal Model | Dose | Cmax | Tmax | AUC | Bioavailability (%) |
| IND24 (2-aminothiazole)[14] | Mice | 40 mg/kg (oral) | High concentration in brain | - | High | 27-40 |
| IND81 (2-aminothiazole)[14] | Mice | 40 mg/kg (oral) | High concentration in brain | - | High | 27-40 |
Mechanisms of Action: Targeting Key Signaling Pathways
2-Phenylthiazole derivatives exert their anticancer effects through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The two major pathways identified are the PI3K/Akt/mTOR and the EGFR signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers.[1][13][15] Several 2-phenylthiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[4][16]
Studies have shown that certain 5-phenylthiazol-2-amine derivatives effectively inhibit the PI3K/Akt pathway, leading to cancer cell apoptosis and cell cycle arrest.[4] Western blot analyses in such studies typically reveal a decrease in the phosphorylation levels of key proteins like Akt and mTOR upon treatment with these compounds.[16]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR is common in various cancers, making it a prime target for anticancer therapies. Several 2-phenylthiazole and related benzothiazole derivatives have been designed as EGFR inhibitors.[2][3][17][18]
Molecular docking studies have been employed to predict the binding modes of these compounds within the ATP-binding site of the EGFR kinase domain, providing a rationale for their inhibitory activity.[3] Thiazolyl-pyrazoline derivatives, for instance, have demonstrated potent inhibition of both EGFR and VEGFR-2.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key in vitro and in vivo assays commonly used in the evaluation of 2-phenylthiazole compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-phenylthiazole compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.
In Vivo Xenograft Study
Xenograft models are instrumental in evaluating the antitumor efficacy of drug candidates in a living system.[7]
Workflow:
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Development: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the 2-phenylthiazole compound or vehicle according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination and Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Tumor tissue can be used for further analyses, such as histology, immunohistochemistry, or western blotting, to assess the in vivo mechanism of action.
Conclusion
The 2-phenylthiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The compounds highlighted in this guide demonstrate significant potential through their potent in vitro cytotoxicity and promising in vivo efficacy in preclinical models. Their mechanisms of action, primarily through the inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR and EGFR, provide a strong rationale for their continued development. Further research focusing on optimizing the pharmacokinetic properties and conducting more extensive in vivo studies will be crucial in translating the promise of these compounds into effective cancer therapies. This guide serves as a valuable resource for researchers in the field, providing a comparative framework to inform the design and development of the next generation of 2-phenylthiazole-based anticancer drugs.
References
- 1. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 2. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer [escholarship.org]
- 3. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
structure-activity relationship (SAR) studies of 4-substituted 2-phenylthiazoles
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted 2-Phenylthiazoles
The 2-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Modifications at the 4-position of the thiazole ring have been a key strategy for optimizing the potency and selectivity of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted 2-phenylthiazoles, drawing upon experimental data from various studies to elucidate the impact of different substituents on their biological effects, which include antimicrobial, antifungal, and enzyme inhibitory activities.
Comparative Analysis of Biological Activity
The biological activity of 4-substituted 2-phenylthiazoles is significantly influenced by the nature of the substituent at the 4-position of the thiazole ring. The following tables summarize quantitative data from several key studies, showcasing the impact of these modifications on different biological targets.
Antifungal Activity against Candida albicans
A study focused on the development of novel CYP51 inhibitors for antifungal applications revealed that the size of the substituent at the 4-position of the 2-phenylthiazole ring is a critical determinant of activity.[1][2]
| Compound ID | R1 Substituent at 4-position | MIC (μg/mL) against C. albicans ATCC 10231 |
| A1 | H | 4 |
| A2 | CH₃ | >64 |
| A3 | C₂H₅ | >64 |
| A4 | n-C₃H₇ | >64 |
| SZ-C14 (Lead) | H | 8 |
Data sourced from Li et al. (2025).[1][2]
The data clearly indicates that even small alkyl substituents at the 4-position lead to a significant decrease in antifungal activity against Candida albicans, with the unsubstituted analog (A1) showing the best profile in this series.[1][2]
Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition
In the pursuit of dual inhibitors for pain and inflammation, a series of 4-phenylthiazole analogs were synthesized and evaluated. The substitution pattern on the 4-phenyl ring was found to be crucial for activity against both human sEH and FAAH.[3]
| Compound ID | Substitution on 4-phenyl ring | Human sEH IC₅₀ (nM) | Human FAAH IC₅₀ (nM) |
| 4a | 2-F | 20 ± 2 | 110 ± 10 |
| 4b | 3-F | 17 ± 1 | 140 ± 20 |
| 4c | 4-F | 12.0 ± 0.9 | 130 ± 10 |
| 4p | 3-OCH₃ | 13 ± 1 | 14 ± 1 |
| 4s | 3-OCF₃ | 11 ± 1 | 10.0 ± 0.9 |
Data sourced from Vitale et al. (2025).[3]
The SAR for this series revealed that electron-donating groups on the 4-phenyl ring are generally well-tolerated by both enzymes.[3] Notably, compounds 4p and 4s emerged as potent dual inhibitors.[3]
Antimicrobial Activity
A study on 2,4-disubstituted thiazoles as antimicrobial agents highlighted the importance of substituents on the 2-phenyl ring for activity against various bacterial and fungal strains.[4][5][6] The presence of nitro (NO₂) and methoxy (OCH₃) groups at the para position of the phenyl ring significantly enhanced antimicrobial activity.[4][5][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for the synthesis and biological evaluation of 4-substituted 2-phenylthiazoles.
General Synthesis of 4-Substituted 2-Phenylthiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring.
-
Step 1: α-Halogenation of a Ketone. A starting ketone (e.g., a substituted acetophenone) is reacted with a halogenating agent (e.g., bromine or N-bromosuccinimide) in a suitable solvent like acetic acid or diethyl ether to yield an α-haloketone.
-
Step 2: Cyclocondensation. The resulting α-haloketone is then reacted with a thioamide (e.g., thiobenzamide) in a solvent such as ethanol. The mixture is typically heated under reflux to facilitate the cyclocondensation reaction, which forms the 2,4-disubstituted thiazole ring.[1]
-
Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica gel, to yield the pure 4-substituted 2-phenylthiazole derivative.[1]
In Vitro Antifungal Susceptibility Testing
The antifungal activity of the synthesized compounds is commonly determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the diluted compounds. The plate is then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which is typically assessed by visual inspection or by measuring the optical density.[2]
Visualizing Structure-Activity Relationships and Workflows
Diagrams generated using Graphviz can effectively illustrate the logical relationships in SAR studies and experimental workflows.
Caption: Logical flow of a structure-activity relationship (SAR) study on the 4-position of the 2-phenylthiazole core.
Caption: A typical experimental workflow for the design, synthesis, and evaluation of novel 2-phenylthiazole derivatives.
References
- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,4-Disubstituted Thiazoles: Efficacy and Experimental Protocols
For researchers, scientists, and professionals in drug development, the thiazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of pharmacologically active compounds. The efficient synthesis of 2,4-disubstituted thiazoles is therefore a critical aspect of drug discovery and process development. This guide provides an objective comparison of various synthetic routes to this important heterocyclic core, supported by experimental data and detailed methodologies.
At a Glance: Comparison of Key Synthetic Routes
The following table summarizes the key performance indicators for the most common and innovative synthetic routes to 2,4-disubstituted thiazoles.
| Synthetic Route | General Yields | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Thiazole Synthesis | Good to Excellent (70-95%) | 2 - 24 hours | Well-established, broad substrate scope, reliable. | Often requires elevated temperatures and long reaction times. |
| Microwave-Assisted Hantzsch | Excellent (85-98%) | 5 - 30 minutes | Dramatically reduced reaction times, often higher yields. | Requires specialized microwave equipment. |
| Solvent-Free Hantzsch (Grinding) | Good to Excellent (80-95%) | 10 - 20 minutes | Environmentally friendly, simple workup, rapid. | May not be suitable for all substrates, scalability can be a concern. |
| Cook-Heilbron Synthesis | Moderate to Good (50-80%) | 1 - 5 hours | Access to 5-aminothiazoles, mild reaction conditions. | Primarily for 5-amino substituted thiazoles, substrate scope can be limited. |
| Brønsted Acid-Promoted One-Pot Synthesis | Moderate to Good (60-85%) | 8 - 12 hours | Use of simple, readily available starting materials. | Requires high temperatures, yields can be moderate. |
In-Depth Analysis of Synthetic Routes
This section provides a detailed overview of each synthetic methodology, including reaction schemes and a discussion of their efficacy.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Method
The Hantzsch synthesis, first reported in 1887, remains one of the most widely used methods for the preparation of thiazole derivatives.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[2]
General Reaction Scheme:
References
- 1. Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09656F [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(Iodomethyl)-2-phenylthiazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-(Iodomethyl)-2-phenylthiazole, a compound that requires careful management as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any dust, fumes, or vapors.
Quantitative Data Summary
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Avoid all personal contact, including inhalation.[2] Use in a well-ventilated area.[3] |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[1][3][4] | Wear protective gloves, clothing, and eye/face protection.[3][4] |
| Environmental Hazard | Iodine-containing compounds can be harmful to the environment and wildlife.[5] | Do not dispose of down the drain.[5][6] |
| Reactivity | May react with strong oxidizing agents, acids, and bases.[1][7] | Segregate from incompatible materials during storage and disposal. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[2][8]
Step 1: Waste Collection and Segregation
-
Designated Waste Container : Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical.
-
Labeling : Clearly label the container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[9] List all constituents and their approximate percentages if it is a mixed waste stream.
-
Segregation : Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents.[9][10]
Step 2: Container Management
-
Keep Closed : The hazardous waste container must be kept tightly sealed at all times, except when adding waste, to prevent the release of vapors.[9]
-
Storage Location : Store the sealed waste container in a designated, well-ventilated, and secure area, away from ignition sources and incompatible chemicals.
-
Avoid Overfilling : Do not fill the waste container to more than three-quarters of its capacity to allow for vapor expansion.[10]
Step 3: Disposal Request and Pickup
-
Contact EH&S : Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][6]
-
Documentation : Complete all necessary hazardous waste disposal forms as required by your institution and local regulations.
-
Professional Disposal : The waste will be transported to a licensed treatment facility for proper disposal, which may involve high-temperature incineration for organic iodine compounds.[11]
Decontamination of Empty Containers
-
Triple Rinse : Empty containers that held this compound must be triple rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all chemical residues.[12]
-
Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous waste in the same manner as the original chemical.[12]
-
Deface Label : After thorough cleaning, deface or remove the original label before disposing of the container in the appropriate recycling or general waste stream, as per institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aksci.com [aksci.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. gla.ac.uk [gla.ac.uk]
- 11. disposecleverly.com [disposecleverly.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
